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  • Product: D-Fructopyranose-13C6

Core Science & Biosynthesis

Foundational

Technical Guide: Metabolic Pathways of [U-13C6]-D-Fructose in Mammalian Cells

This technical guide details the metabolic tracing of [U-13C6]-D-fructose in mammalian systems, focusing on the distinct flux control mechanisms compared to glucose and the specific isotopomer patterns generated in downs...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the metabolic tracing of [U-13C6]-D-fructose in mammalian systems, focusing on the distinct flux control mechanisms compared to glucose and the specific isotopomer patterns generated in downstream metabolites.

Executive Summary

Fructose metabolism is distinct from glucose due to its ability to bypass the primary glycolytic checkpoint, Phosphofructokinase-1 (PFK-1).[1] In mammalian cells expressing Ketohexokinase (KHK), such as hepatocytes and enterocytes, fructose is rapidly phosphorylated to Fructose-1-Phosphate (F1P), depleting intracellular ATP and driving unregulated flux into the triose pool. This "fructolytic" pathway is a potent driver of de novo lipogenesis (DNL) and gluconeogenesis.

Using uniformly labeled [U-13C6]-D-fructose allows researchers to distinguish exogenous fructose flux from glucose utilization. The tracer breaks down into two [U-13C3]-triose units, generating distinct mass isotopomer distributions (MIDs) in lactate (M+3), acetyl-CoA (M+2), and fatty acids (M+2n). This guide outlines the mechanistic pathways, experimental protocols, and data interpretation frameworks for 13C-fructose tracing.

Part 1: Mechanistic Foundations

The Dual Pathway Model

The metabolic fate of [U-13C6]-fructose depends heavily on the enzyme profile of the target cell line.

A. The KHK Pathway (Hepatic/Intestinal/Renal)

In cells expressing Ketohexokinase (KHK-C) , fructose metabolism is rapid and unregulated.

  • Phosphorylation: Fructose is phosphorylated at the C1 position by KHK to form Fructose-1-Phosphate (F1P) .[2][3] This reaction consumes ATP but is not feedback-inhibited by ATP or citrate (unlike PFK-1).

  • Lysis: Aldolase B cleaves F1P into Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde .[1][4][5]

  • Triose Entry:

    • DHAP enters glycolysis directly.

    • Glyceraldehyde is phosphorylated by Triose Kinase (TK) to form Glyceraldehyde-3-Phosphate (GAP) .

    • Result: Rapid influx of carbon into the pyruvate pool, bypassing upstream glycolytic regulation.

B. The Hexokinase Pathway (Muscle/Adipose/Tumor)

In cells lacking KHK (or expressing the low-activity KHK-A isoform), fructose is a poor substrate.

  • Phosphorylation: Hexokinase (HK1/HK2) phosphorylates fructose to Fructose-6-Phosphate (F6P) .

  • Kinetics: HK has a high

    
     (low affinity) for fructose compared to glucose. This pathway is only significant when glucose is scarce or fructose concentrations are supraphysiological (>5-10 mM).
    
  • Fate: F6P enters glycolysis at the standard entry point, subject to PFK-1 regulation.

The "Phosphate Trap"

In KHK-positive cells, high fructose exposure leads to rapid ATP consumption. The phosphate on F1P is "trapped" until Aldolase B acts. If KHK activity exceeds Aldolase B capacity, F1P accumulates, sequestering inorganic phosphate (


). This activates AMP deaminase, converting AMP to IMP and eventually Uric Acid, a hallmark of fructose overload.

Part 2: Tracing Carbon Fate (Atom Mapping)

When [U-13C6]-fructose is metabolized, the carbon skeleton is cleaved, resulting in specific mass shifts in downstream metabolites.

MetaboliteLabeling Pattern (from [U-13C6]-Fructose)Mechanism
Fructose-1-P M+6 Direct phosphorylation.[4]
DHAP / GAP M+3 Aldolase cleavage splits C6 into two C3 units.
Pyruvate M+3 Glycolytic conversion of M+3 trioses.[6]
Lactate M+3 Reduction of M+3 Pyruvate.
Acetyl-CoA M+2 PDH complex removes C1 (releasing 13CO2).
Citrate M+2 Condensation of M+2 Acetyl-CoA + Unlabeled OAA.
Palmitate M+2n Lipogenesis incorporates M+2 Acetyl-CoA units.
Glucose M+3 / M+6 Gluconeogenesis: M+3 trioses combine. M+3+M+0=M+3; M+3+M+3=M+6.

Part 3: Experimental Protocol (LC-MS Based)

Objective: Quantify fractional enrichment of downstream metabolites in HepG2 (liver) cells.

Cell Culture & Tracer Design[7]
  • System: HepG2 or Primary Hepatocytes (High KHK expression).

  • Media: Glucose-free DMEM base.

  • Tracer: [U-13C6]-D-Fructose (Cambridge Isotope Laboratories or equivalent, >99% purity).

  • Competition: To mimic physiology, use a physiological ratio (e.g., 5mM Glucose + 1mM [U-13C6]-Fructose). Note: High glucose will suppress fructose oxidation in HK-dependent cells but NOT in KHK-dependent cells.

Workflow
  • Seeding: Plate cells in 6-well plates (

    
     cells/well). Allow attachment (24h).
    
  • Starvation (Optional): Wash 2x with PBS. Incubate in serum-free, sugar-free media for 1 hour to deplete intracellular glycolytic intermediates.

  • Labeling: Replace media with Tracing Media (DMEM + 10% Dialyzed FBS + 5mM Glucose + 2mM [U-13C6]-Fructose).

    • Timepoints:

      • Flux Analysis: 15, 30, 60 mins (Linear uptake phase).

      • Macromolecule Synthesis (Lipids/RNA): 24-48 hours.

  • Quenching & Extraction:

    • Rapidly aspirate media.

    • Wash: 1x with ice-cold Ammonium Carbonate (volatile buffer) or Saline.

    • Quench: Add 1 mL 80% Methanol/20% Water (pre-chilled to -80°C) directly to the well.

    • Scrape: Scrape cells on dry ice. Transfer to Eppendorf tubes.

    • Lyse: Vortex 10 min at 4°C. Centrifuge at 16,000 x g for 15 min at 4°C.

    • Supernatant: Transfer to glass vial for LC-MS.

  • Analysis: HILIC-MS (Negative Mode) for central carbon metabolites (F1P, Lactate, TCA intermediates).

Part 4: Visualization of Pathways

The following diagrams illustrate the bifurcation of fructose metabolism and the carbon atom mapping logic.

Diagram 1: KHK vs. Hexokinase Pathway

This flow chart differentiates the "unregulated" KHK route from the "regulated" HK route.

FructosePathways Fructose Extracellular [U-13C6]-Fructose F_Cyto Intracellular Fructose Fructose->F_Cyto GLUT5 Transport KHK Enzyme: KHK (Liver) F_Cyto->KHK F1P Fructose-1-Phosphate (F1P) F_Cyto->F1P Rapid Phosphorylation HK Enzyme: Hexokinase (Muscle) F_Cyto->HK F6P Fructose-6-Phosphate F_Cyto->F6P Slow (High Km) AldoB Enzyme: Aldolase B F1P->AldoB DHAP DHAP (M+3) F1P->DHAP Cleavage Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Cleavage Pyruvate Pool Pyruvate Pool DHAP->Pyruvate Pool Glycolysis TrioseK Enzyme: Triose Kinase Glyceraldehyde->TrioseK GAP GAP (M+3) Glyceraldehyde->GAP ATP GAP->DHAP TPI GAP->Pyruvate Pool PFK PFK-1 (Checkpoint) F6P->PFK F16BP Fructose-1,6-BP F6P->F16BP Regulated by Energy Status F16BP->DHAP F16BP->GAP

Caption: Differential processing of Fructose via KHK (liver/kidney) vs Hexokinase (muscle). The KHK pathway bypasses the PFK-1 checkpoint.

Diagram 2: Carbon Atom Mapping ([U-13C6] Fate)

This diagram tracks the Carbon-13 isotopes from fructose into the TCA cycle and Lipogenesis.

CarbonFate Fruc [U-13C6]-Fructose (6 labeled carbons) Triose Trioses (GAP/DHAP) (M+3) Fruc->Triose Aldolase B Pyr Pyruvate (M+3) Triose->Pyr Glycolysis Lac Lactate (M+3) Pyr->Lac LDH ACoA Acetyl-CoA (M+2) Pyr->ACoA PDH (-CO2) CO2 CO2 (M+1) Pyr->CO2 Cit Citrate (M+2) ACoA->Cit TCA Entry FattyAcid Fatty Acids (M+2n) ACoA->FattyAcid DNL (FASN)

Caption: Atom mapping of [U-13C6]-Fructose. C1-C6 split into M+3 Trioses. PDH decarboxylation yields M+2 Acetyl-CoA, driving lipogenesis.

Part 5: Data Interpretation & Troubleshooting

Interpreting Mass Isotopomer Distributions (MIDs)

When analyzing MS data, the "M+X" notation refers to the number of 13C atoms incorporated.

ObservationInterpretation
High M+3 Lactate / Low M+3 Pyruvate Rapid LDH flux; common in Warburg-effect cells.
M+2 Citrate > M+2 Acetyl-CoA Impossible. Check integration. Citrate M+2 should reflect the Acetyl-CoA pool enrichment.
M+3 Glucose (Intracellular) Evidence of Gluconeogenesis (Triose M+3 + Triose M+0).
M+6 Glucose (Intracellular) Evidence of Gluconeogenesis (Triose M+3 + Triose M+3).
M+1 or M+2 Glutamate Indicates multiple turns of the TCA cycle (scrambling).
Common Pitfalls
  • Glucose Interference: If using [U-13C6]-Fructose in high-glucose media (e.g., 25mM), the unlabeled glucose flux will dilute the label significantly in HK-dependent cells. In KHK-cells, fructose flux is maintained even in high glucose.

  • Isotopic Steady State: Glycolytic intermediates (F1P, GAP, PEP) reach steady state in minutes. Lipids require 24-48 hours. Ensure your time point matches the pathway of interest.

  • F1P Accumulation: In KHK-overexpressing cells, F1P can accumulate to millimolar levels, potentially suppressing other ionization signals in LC-MS. Ensure chromatographic separation of sugar phosphates.

References

  • Jang, C., et al. "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism, 2018.

  • Tappy, L., & Lê, K.A. "Metabolic Effects of Fructose and the Worldwide Increase in Obesity." Physiological Reviews, 2010.

  • Hui, S., et al. "Glucose feeds the TCA cycle via circulating lactate." Nature, 2017. (Describes the general lactate/TCA flux methodology applicable here).

  • Creative Proteomics. "Overview of 13C Metabolic Flux Analysis."

  • Softic, S., et al. "Divergent effects of glucose and fructose on hepatic lipogenesis and insulin signaling." Journal of Clinical Investigation, 2017.

  • NIH/NCI. "Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study." Metabolomics, 2015.[7]

Sources

Exploratory

Precision Metabolic Tracing: Applications of D-Fructopyranose-13C6 in Flux Analysis

Executive Summary Metabolic Flux Analysis (MFA) has evolved from simple metabolite profiling to dynamic, isotopically resolved mapping of cellular kinetics. While glucose tracers ([U-13C6]-Glucose) remain the standard fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Metabolic Flux Analysis (MFA) has evolved from simple metabolite profiling to dynamic, isotopically resolved mapping of cellular kinetics. While glucose tracers ([U-13C6]-Glucose) remain the standard for central carbon metabolism, they often fail to resolve specific hepatic and dysregulated metabolic phenotypes due to the tight regulation of glycolysis at the Phosphofructokinase-1 (PFK-1) checkpoint.

D-Fructopyranose-13C6 (U-13C6 Fructose) serves as a specialized tracer that bypasses these regulatory bottlenecks. By entering metabolism via fructolysis , it provides a high-fidelity window into hepatic de novo lipogenesis (DNL), gluconeogenesis, and the metabolic rewiring characteristic of Hepatocellular Carcinoma (HCC). This guide outlines the mechanistic basis, experimental protocols, and analytical frameworks for deploying 13C6-Fructose in high-impact research.

Part 1: The Mechanistic Advantage

Why Fructose? The "Unregulated" Carbon Source

The utility of D-Fructopyranose-13C6 lies in its unique entry point into the metabolic network. Unlike glucose, which is insulin-dependent (in adipose/muscle) and PFK-1 regulated, fructose in the liver is metabolized via Ketohexokinase (KHK) .

  • The KHK Bypass: Fructose is phosphorylated to Fructose-1-Phosphate (F1P), then cleaved by Aldolase B into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde.[1]

  • Rapid Lipogenic Flux: These trioses enter glycolysis downstream of PFK-1, providing an unregulated flood of Acetyl-CoA. This makes 13C6-Fructose the superior tracer for quantifying maximal rates of De Novo Lipogenesis (DNL) .

  • Gluconeogenic Tracing: Because the liver clears ~70% of portal fructose, 13C6-Fructose is an excellent substrate for measuring the rate of gluconeogenesis (conversion of 13C-Fructose

    
     13C-Glucose) in vivo.
    
Pathway Visualization: Fructose vs. Glucose Entry[2]

Fructose_Metabolism cluster_legend Pathway Legend Glucose Glucose (Extracellular) G6P Glucose-6-P Glucose->G6P Hexokinase Fructose 13C6-Fructose (Tracer) F1P Fructose-1-P Fructose->F1P KHK (Fructokinase) G6P->Glucose G6Pase F6P Fructose-6-P G6P->F6P F6P->G6P F16BP Fructose-1,6-BP F6P->F16BP PFK-1 (Rate Limiting) F16BP->F6P FBPase DHAP DHAP (13C3) F16BP->DHAP GAP G3P (13C3) F16BP->GAP F1P->DHAP Aldolase B GA Glyceraldehyde (13C3) F1P->GA Aldolase B DHAP->F16BP Gluconeogenesis DHAP->GAP GA->GAP Triokinase Pyruvate Pyruvate (13C3) GAP->Pyruvate Glycolysis AcetylCoA Acetyl-CoA (13C2) Pyruvate->AcetylCoA PDH FattyAcids Palmitate (13C-Labeled) AcetylCoA->FattyAcids DNL (FASN) key1 Red Edge: PFK-1 Checkpoint (Bypassed by Fructose) key2 Green Edge: Rapid Fructose Entry

Figure 1: Differential entry of 13C6-Fructose vs. Glucose. Note how Fructose bypasses the PFK-1 checkpoint, directly fueling the triose pool for rapid lipogenesis or gluconeogenesis.

Part 2: Core Applications

Quantifying Hepatic De Novo Lipogenesis (DNL)

In Non-Alcoholic Steatohepatitis (NASH) research, DNL is a primary endpoint.

  • The Problem: Using 13C-Glucose to measure DNL is confounded by the dilution of the label in the large hepatic glycogen pool and slow glycolytic flux.

  • The Solution: 13C6-Fructose rapidly labels the cytosolic Acetyl-CoA pool.

  • Readout: Measurement of 13C-Palmitate incorporation in VLDL-TG (Very Low-Density Lipoprotein Triglycerides) via LC-MS. The mass isotopomer distribution (MID) of palmitate allows calculation of the fractional synthesis rate.

Hepatocellular Carcinoma (HCC) Metabolic Switching

Recent studies indicate that HCC tumors often downregulate KHK (fructokinase) to limit the energetic cost of fructose metabolism, or conversely, upregulate GLUT5 for survival in hypoxic conditions.

  • Application: Comparative flux analysis between healthy tissue and tumor.

  • Observation: Healthy liver shows rapid conversion of 13C6-Fructose

    
     13C3-Pyruvate. HCC tumors with KHK loss show accumulation of parent 13C6-Fructose and reduced downstream labeling.
    
Gluconeogenic Flux (GNG)

By administering 13C6-Fructose and sampling plasma glucose, researchers can measure the hepatic GNG rate. If 13C-Glucose appears in plasma, it confirms the pathway: Fructose


 Trioses 

Glucose-6-P

Glucose.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for in vitro (primary hepatocytes) or in vivo (mouse model) tracing.

Phase 1: Tracer Preparation & Administration
  • Tracer: D-Fructopyranose-13C6 (Purity >99% atom 13C).

  • In Vitro Concentration: 5 mM to 25 mM (physiological to pathological range).

    • Note: Always run a parallel control with [U-13C6]-Glucose to distinguish glycolytic vs. fructolytic flux.

  • In Vivo Dosage: 2 g/kg body weight via oral gavage (to mimic dietary intake) or IP injection (for kinetic impulse).

Phase 2: Metabolic Quenching & Extraction

Critical Step: Fructose metabolites (F-1-P, DHAP) turnover in seconds.

  • Quenching: Rapidly wash cells with ice-cold saline. Immediately add 80:20 Methanol:Water (-80°C) .

  • Lysis: Scrape cells on dry ice. Freeze-thaw cycle (liquid N2 / 37°C) x3 to rupture membranes.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

Phase 3: LC-MS/MS Analysis

Targeted metabolomics is preferred for sensitivity.

MetaboliteParent Ion (m/z)Fragment (m/z)Retention Time (min)Notes
Fructose-13C6 185.06 (M-H)-92.0 (C3 fragment)2.5Parent tracer
Fructose-1-P 265.03 (M-H)-97.0 (Phosphate)3.1Specific to fructolysis
Pyruvate-13C3 90.02 (M-H)-46.05.2Glycolytic output
Lactate-13C3 92.03 (M-H)-46.05.4Redox state indicator
Palmitate-13C 255.23 (M-H)-varies12.0Lipid synthesis endpoint

Part 4: Data Analysis & Interpretation[3][4]

Mass Isotopomer Distribution (MID)

Raw MS data must be corrected for natural abundance (using software like IsoCor or Polu). The result is the MID vector (


).
Fractional Contribution (FC)

Calculate the fraction of the carbon pool derived from the tracer:



Where 

is the number of carbons and

is the abundance of isotopomer

.
Interpreting "Scrambling"

In the TCA cycle, 13C3-Pyruvate enters as 13C2-Acetyl-CoA.

  • M+2 Citrate: Indicates direct entry via Pyruvate Dehydrogenase (PDH).

  • M+3 Citrate: Indicates entry via Pyruvate Carboxylase (Anaplerosis).

  • Insight: Fructose often drives high anaplerotic flux; expect elevated M+3 species compared to glucose tracing.

Workflow Visualization

Workflow Step1 Step 1: Tracer Delivery (13C6-Fructose) Step2 Step 2: Quenching (-80°C MeOH) Step1->Step2  Metabolic Steady State   Step3 Step 3: LC-MS/MS (HILIC Column) Step2->Step3  Extraction   Step4 Step 4: Data Processing (Natural Abundance Corr.) Step3->Step4  Raw Intensities   Step5 Step 5: Flux Modeling (MID & FC Calculation) Step4->Step5  Isotopomer Dist.  

Figure 2: The self-validating experimental workflow for 13C-MFA.

References

  • Jang, C., et al. (2018). The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids. Cell Metabolism. [Link]

  • Softic, S., et al. (2017). Divergent effects of glucose and fructose on hepatic lipogenesis and insulin signaling. Journal of Clinical Investigation. [Link]

  • Tee, S. S., et al. (2023). Ketohexokinase-mediated fructose metabolism is lost in hepatocellular carcinoma and can be leveraged for metabolic imaging. Science Advances. [Link]

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. [Link]

  • Geidl-Flueck, B., et al. (2021). Fructose- and sucrose-sweetened beverages mediate hepatic insulin resistance and lipogenesis. Journal of Hepatology. [Link]

Sources

Foundational

Technical Guide: Chemical Stability & Storage of D-Fructopyranose-13C6

This technical guide details the chemical stability, storage protocols, and handling best practices for D-Fructopyranose-13C6 (Universal 13C-labeled D-Fructose). It is designed for researchers conducting metabolic flux a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical stability, storage protocols, and handling best practices for D-Fructopyranose-13C6 (Universal 13C-labeled D-Fructose). It is designed for researchers conducting metabolic flux analysis (MFA) and quantitative mass spectrometry who require maximum isotopic integrity.

Executive Summary

D-Fructopyranose-13C6 (CAS: 201595-65-5) is the stable, crystalline tautomer of D-Fructose-13C6. While chemically robust in its lyophilized solid state, it exhibits high hygroscopicity and thermodynamic instability in solution due to rapid mutarotation. To maintain isotopic purity (>99 atom % 13C) and prevent chemical degradation (Maillard reaction, HMF formation), researchers must adhere to a strict cold-chain and desiccation protocol.

Quick Reference: Storage Specifications
ParameterSolid State (Lyophilized)Aqueous Solution (Stock)
Temperature -20°C to Room Temp (Desiccated)-80°C (Preferred) or -20°C
Atmosphere Inert Gas (Argon/Nitrogen)Sealed, Headspace Purged
Shelf Life >2 Years<6 Months (-80°C); <1 Month (-20°C)
Critical Hazard Moisture absorption (Caking)Microbial growth & pH drift

Chemical Identity & Physical Properties

Understanding the physical form is critical for accurate weighing and reconstitution.[1] Commercial "D-Fructose-13C6" is supplied almost exclusively as


-D-fructopyranose , the only crystalline tautomer.
  • Chemical Formula:

    
    C
    
    
    
    H
    
    
    O
    
    
  • Molecular Weight: 186.11 g/mol (approx. 6 Da shift from natural fructose)

  • Physical Form: White, odorless crystalline powder

  • Solubility: Highly soluble in water (~800 g/L at 20°C); soluble in ethanol.

Technical Insight: The


C isotope effect on chemical reactivity is negligible for storage purposes.[1] However, the cost of the material necessitates handling protocols usually reserved for labile compounds to prevent financial loss.[1]

Thermodynamics & Stability Factors

The Mutarotation Equilibrium

Upon dissolution in water, the stable


-D-fructopyranose solid undergoes mutarotation , converting into a complex equilibrium mixture of tautomers. This is not degradation, but it alters the chemical profile available for enzymatic recognition immediately after reconstitution.

Key Implication: Freshly prepared solutions are not thermodynamically equivalent to solutions aged for >2 hours.[1] For consistent enzymatic assays (e.g., hexokinase kinetics), allow solutions to equilibrate.

Mutarotation Solid Solid State (β-D-Fructopyranose) Pyra Fructopyranose (α/β mix) Solid->Pyra Dissolution Open Open Chain (Keto-form) Fura Fructofuranose (α/β mix) Open->Fura Ring Closing Pyra->Open Ring Opening

Figure 1: Mutarotation pathway. The solid pyranose form equilibrates via the acyclic keto-form into a mixture of pyranose (~70%) and furanose (~30%) tautomers in solution.

Degradation Pathways

Two primary mechanisms threaten the integrity of D-Fructopyranose-13C6:

  • Hydroxymethylfurfural (HMF) Formation:

    • Trigger: Acidic pH + Heat.[1][2]

    • Mechanism: Dehydration of the furanose form.[1]

    • Prevention: Avoid autoclaving fructose solutions. Use sterile filtration (0.22 µm).[3]

  • Lobry de Bruyn–Van Ekenstein Transformation:

    • Trigger: Alkaline pH (pH > 7.5).

    • Mechanism: Isomerization to Glucose-13C6 and Mannose-13C6 via an enediol intermediate.

    • Prevention: Never store in basic buffers (e.g., high pH Tris/HEPES). Maintain pH 4.5–7.0.[1]

Comprehensive Storage & Handling Protocol

Phase 1: Solid State Storage (Long Term)

The lyophilized powder is hygroscopic.[1] Moisture absorption leads to "caking," which makes accurate weighing impossible and accelerates microbial degradation.

  • Vial Seal: Keep original vendor vials sealed with Parafilm.

  • Desiccation: Store vials inside a secondary container (desiccator) with active silica gel or Drierite.[1]

  • Temperature: -20°C is standard. Room temperature is acceptable only if strictly desiccated and dark.[1]

  • Equilibration: Before opening a cold vial, allow it to warm to room temperature (approx. 30 mins) to prevent condensation of atmospheric moisture onto the cold powder.

Phase 2: Reconstitution & Solution Storage

For metabolic flux experiments, precise concentration is vital.

Protocol: Sterile Stock Preparation

  • Solvent: Use LC-MS grade water or phosphate-buffered saline (pH 7.0). Avoid amine-containing buffers (Tris, Glycine) to prevent Maillard reactions.

  • Dissolution: Vortex gently. Do not heat above 50°C to speed dissolution.[1]

  • Sterilization: Syringe filter through a 0.22 µm PVDF or PES membrane . Do not autoclave.

  • Aliquot: Divide into single-use aliquots to avoid freeze-thaw cycles.

  • Freezing: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Phase 3: Quality Control (Self-Validating System)

Before committing expensive isotope stocks to cell culture or animal models, validate purity.

MethodCheck ForAcceptance Criteria
LC-MS (Q-TOF/Orbitrap) Isotopic Purity & M+6 shift>99% enrichment; no M+0 peak
1H-NMR Degradation products (HMF)Absence of aldehyde peaks (9-10 ppm)
Visual Inspection Microbial growthClear, colorless solution (no turbidity)

Decision Logic for Experimental Design

Use the following logic flow to determine the appropriate handling of your 13C-Fructose based on your experimental timeline.

StorageLogic Start Received D-Fructopyranose-13C6 Form Is it Solid or Solution? Start->Form SolidStorage Store at -20°C + Desiccant (Shelf Life: >2 Years) Form->SolidStorage Solid Usage Immediate Use? SolidStorage->Usage MakeStock Reconstitute in Water/PBS Filter Sterilize (0.22 µm) Usage->MakeStock Yes ShortTerm Store 4°C (Use within 48 hrs) MakeStock->ShortTerm Exp: <2 Days LongTerm Aliquot & Store -80°C (Use within 6 months) MakeStock->LongTerm Exp: Weeks/Months

Figure 2: Decision matrix for storage and handling based on experimental timeline.

References

  • PubChem. (n.d.).[1] D-Fructopyranose Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Conduct Science. (2021). Mutarotation: Definition, Mechanism, and Examples. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Flux Analysis of D-Fructopyranose-13C6 Metabolites via HILIC-MS/MS

This Application Note is structured as a comprehensive technical guide for researchers conducting metabolic flux analysis (MFA) using D-Fructopyranose-13C6 (uniformly labeled fructose). It addresses the specific challeng...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers conducting metabolic flux analysis (MFA) using D-Fructopyranose-13C6 (uniformly labeled fructose). It addresses the specific challenges of retaining polar saccharides, separating isomers (glucose vs. fructose), and accurately quantifying mass isotopomers.

Introduction & Scientific Rationale

Fructose metabolism (fructolysis) is distinct from glycolysis, bypassing the key regulatory step catalyzed by phosphofructokinase (PFK). This allows fructose to serve as a rapid, unregulated source of acetyl-CoA, driving de novo lipogenesis (DNL). Tracing this pathway requires D-Fructopyranose-13C6 (U-13C6 Fructose) to map carbon fate into downstream metabolites like Fructose-1-Phosphate (F1P), Glyceraldehyde-3-Phosphate (G3P), and Pyruvate.

The Analytical Challenge
  • Polarity: Fructose and its phosphorylated metabolites are highly polar, eluting in the void volume of standard C18 columns.

  • Isomerism: Fructose (ketose) and Glucose (aldose) are isobaric (MW 180.16 Da). Without chromatographic resolution, isotopic overlap confounds flux calculations.

  • Ionization: Neutral sugars ionize poorly. Negative mode Electrospray Ionization (ESI-) at high pH is required to efficiently generate [M-H]⁻ ions.

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) with amide-functionalized stationary phases to achieve retention and isomer separation, coupled with Triple Quadrupole (QqQ) MS for sensitive MRM detection.

Method Development Strategy

Chromatography: The HILIC Advantage

Standard Reverse Phase (RP) is unsuitable. We utilize an Amide-HILIC column (e.g., Waters BEH Amide or Shodex Asahipak NH2P-50). The amide functionality interacts with the hydroxyl groups of the sugars via hydrogen bonding.

  • Mechanism: Partitioning between a water-enriched layer on the stationary phase and the acetonitrile-rich mobile phase.

  • Critical Parameter: High pH (pH ~9.0) using Ammonium Hydroxide.[1] This ensures the sugars are deprotonated, stabilizing the [M-H]⁻ ion for MS detection and improving peak shape.

Mass Spectrometry: Isotope Tracking

To trace 13C6-Fructose, we must monitor specific Mass Isotopomers.

  • Parent Ion Shift: The [M-H]⁻ ion shifts from m/z 179 (unlabeled) to m/z 185 (+6 Da).

  • Fragmentation Logic: Fructose typically cleaves into two C3 fragments (retro-aldol cleavage).

    • Unlabeled Fragment: m/z 89 (C3H5O3⁻).

    • Labeled Fragment: m/z 92 (13C3H5O3⁻, +3 Da).

Experimental Protocol

Reagents & Materials
  • Tracer: D-Fructopyranose-13C6 (Isotec/Sigma or Cambridge Isotope Labs, >99% enrichment).

  • Internal Standard: D-Fructose-13C6-d7 (if available) or a non-endogenous sugar like L-Fucose.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Hydroxide (NH4OH).

Sample Preparation: Metabolism Quenching

Speed is critical. Fructose turnover is rapid.

  • Quenching: Aspirate media from cell culture (e.g., HepG2 cells). Immediately wash with ice-cold PBS .

  • Extraction: Add 80% MeOH / 20% H2O (pre-chilled to -80°C).

    • Volume: 500 µL per 10cm dish.

  • Lysis: Scrape cells on dry ice. Transfer lysate to a chilled microcentrifuge tube.

  • Vortex: Vortex vigorously for 10 min at 4°C.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Drying: Transfer supernatant to a new tube. Evaporate to dryness under nitrogen or SpeedVac (no heat).

  • Reconstitution: Reconstitute in 60% ACN / 40% Water (matched to initial mobile phase conditions) to prevent peak distortion.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 95% Water / 5% ACN + 10 mM Ammonium Hydroxide (pH 9.0).

  • Mobile Phase B: 95% ACN / 5% Water + 10 mM Ammonium Hydroxide (pH 9.0).

  • Flow Rate: 0.3 mL/min.

  • Temp: 35°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.090Initial Hold (Equilibration)
2.090Injection
12.040Linear Gradient (Elution of Phosphates)
14.040Hold
14.190Return to Initial
18.090Re-equilibration

Mass Spectrometry (Source Parameters - Sciex QTRAP/Triple Quad):

  • Polarity: Negative (ESI-)

  • Curtain Gas: 30 psi

  • IonSpray Voltage: -4500 V

  • Temperature: 500°C

MRM Transition Table (Flux Tracing)
AnalyteLabel StateQ1 Mass (Da)Q3 Mass (Da)Collision Energy (V)Rationale
D-Fructose M+0 (Native)179.089.0-18Cleavage to C3 fragment
D-Fructose M+6 (Tracer)185.092.0-18Fully labeled C3 fragment
Fructose-1-P M+0259.097.0-22Phosphate loss (H2PO4-)
Fructose-1-P M+6265.097.0-22Phosphate is unlabeled
Glucose M+0179.089.0-18Separation via RT required
Pyruvate M+087.043.0-15Decarboxylation
Pyruvate M+390.044.0-1513C3-Pyruvate

Visualization of Workflows

Analytical Workflow Diagram

This diagram illustrates the critical path from sample harvest to data acquisition, emphasizing the "cold chain" required to preserve metabolic snapshots.

AnalyticalWorkflow Start Cell Culture (Pulse with 13C6-Fructose) Quench Metabolism Quench (Ice Cold PBS Wash) Start->Quench < 10 sec Extract Extraction (-80°C 80% MeOH) Quench->Extract Lysis Process Centrifuge & Dry (SpeedVac) Extract->Process Clarify LC HILIC Separation (BEH Amide, pH 9) Process->LC Reconstitute MS MS/MS Detection (MRM: 179->89 / 185->92) LC->MS ESI (-) Data Flux Calculation (Isotopomer Distribution) MS->Data Peak Integration

Caption: Step-by-step analytical workflow for 13C-Fructose flux analysis ensuring metabolic stability.

Fructose Metabolic Pathway (Fructolysis)

This diagram maps the carbon flow from the 13C6-Fructose parent into the glycolytic pool. Note the splitting of the C6 backbone into two C3 units.

FructolysisPath Fruc Fructose (C6) [M-H]- 179/185 F1P Fructose-1-P [M-H]- 259/265 Fruc->F1P ATP -> ADP DHAP DHAP (C3) (Dihydroxyacetone-P) F1P->DHAP GAP Glyceraldehyde-3-P (C3) F1P->GAP DHAP->GAP Isomerase Pyr Pyruvate (C3) [M-H]- 87/90 GAP->Pyr Glycolysis Lac Lactate Pyr->Lac LDH KHK Ketohexokinase (KHK) AldoB Aldolase B

Caption: Fructolysis pathway showing the cleavage of C6 Fructose into C3 intermediates (DHAP/GAP).

Data Analysis & Validation

Natural Abundance Correction

Before calculating flux, raw ion intensities must be corrected for the natural abundance of 13C (1.1%) in the "unlabeled" pool.

  • Use algorithms like IsoCor or ChemCalc to deconvolute the M+0, M+1, etc., contributions.

  • Self-Validation: Analyze a pure unlabeled fructose standard. It should show ~98.9% M+0 and ~1.1% M+1. If M+1 is higher, check for contamination or integration errors.

Linearity and Matrix Effects
  • Linearity: Construct a calibration curve (0.1 µM to 100 µM) for both Fructose and 13C6-Fructose. R² should be > 0.99.[2]

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. the slope in post-extraction spiked matrix.

    • Acceptance: Matrix Factor between 80-120%. If suppression is high (<80%), increase the dilution factor during reconstitution.

Isomer Confirmation

Glucose and Fructose must be baseline separated. In the described HILIC method:

  • Fructose RT: ~5.5 min

  • Glucose RT: ~6.2 min

  • Verification: Inject a mixed standard of Glucose and Fructose to confirm resolution (Rs > 1.5).

References

  • Arrivault, S., et al. (2020). "Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars." Metabolites.[2][3][4][5][6] Link

  • Lu, W., et al. (2017). "Metabolomic Analysis via Reversed-Phase Ion-Pairing Liquid Chromatography Coupled to Mass Spectrometry." Methods in Molecular Biology. Link

  • Jang, C., et al. (2018). "A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance." Nature Medicine. (Demonstrates 13C-Fructose flux techniques). Link

  • Shodex HPLC. (2022). "LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent." Shodex Technical Guide. Link

  • Waters Corporation. "Separation of Mono- and Disaccharides using ACQUITY UPLC BEH Amide Columns." Application Note. Link

Sources

Application

High-Fidelity Sample Preparation of D-Fructopyranose-13C6 for NMR Spectroscopy

Introduction: The Complexity of the Labeled Sugar D-Fructopyranose-13C6 (universally labeled Carbon-13 fructose) is a high-value reagent primarily used in Metabolic Flux Analysis (MFA) and structural biology. Unlike gluc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Complexity of the Labeled Sugar

D-Fructopyranose-13C6 (universally labeled Carbon-13 fructose) is a high-value reagent primarily used in Metabolic Flux Analysis (MFA) and structural biology. Unlike glucose, fructose presents a unique challenge: mutarotation . In solution, it does not exist as a single species but equilibrates between five distinct forms:


-pyranose (dominant), 

-furanose,

-furanose,

-pyranose, and the open-chain keto form.

For the researcher, this implies two critical realities:

  • Spectral Congestion: A single compound yields a mixture spectrum. In a 13C6-labeled sample, this is compounded by

    
     homonuclear coupling, turning simple peaks into complex multiplets.
    
  • Solvent Dependency: The choice of solvent (D₂O vs. DMSO-d₆) fundamentally alters the tautomeric population, dictating whether you observe a "physiological snapshot" or a "structural freeze."

This guide details the preparation of D-Fructopyranose-13C6 samples, prioritizing signal conservation (due to high isotopic cost) and spectral fidelity.

Strategic Solvent Selection

Before opening the vial, you must select the solvent system based on your analytical goal.

FeatureD₂O (Deuterium Oxide) DMSO-d₆ (Dimethyl Sulfoxide)
Primary Application Metabolic Flux Tracing, Enzymatic AssaysStructural Elucidation, Tautomer Trapping
Tautomeric State Dynamic Equilibrium:

-pyranose (~68%),

-furanose (~22%), others minor.[1][2][3]
Shifted Equilibrium: Intramolecular H-bonding stabilizes furanose forms; slower exchange rates.
Exchangeable Protons Lost: Hydroxyl protons exchange with D₂O (become invisible).Visible: OH protons appear as sharp signals (if dry), aiding structural assignment.
Biological Relevance High (mimics cytosol).Low (non-physiological).

Protocol A: The "Metabolic Standard" (Aqueous/D₂O)

Objective: Prepare a sample that mimics physiological conditions for metabolic tracing or reference standard generation. Vessel: Shigemi Tube (Essential for minimizing volume of expensive labeled compound while maintaining 5mm probe geometry).

Materials
  • D-Fructopyranose-13C6 (Solid, stored at -20°C).

  • D₂O (99.9% D).

  • Phosphate Buffer (NaPi), 50 mM, pH 7.2 (prepared in D₂O).

  • DSS-d₆ (2,2-Dimethyl-2-silapentane-5-sulfonate) as internal reference.

  • Sodium Azide (NaN₃) .

  • Shigemi Tube (5mm, matched to D₂O susceptibility).[4]

Step-by-Step Workflow
1. Environmental Control (Hygroscopicity Management)

Fructose is extremely hygroscopic. If the vial is cold, water will condense on the sugar, altering the mass.

  • Action: Remove the 13C6-Fructose vial from the freezer and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening.

2. The "Shigemi" Calculation

Standard tubes require ~600 µL. Shigemi tubes require only ~280–300 µL to fill the active coil volume.

  • Target Concentration: 10–20 mM (sufficient for 13C detection with cryoprobes).

  • Mass Required: For 300 µL of 20 mM solution:

    
    
    Note: 13C-labeling increases the molar mass (~186  g/mol  vs 180  g/mol ).
    
3. Buffer Preparation (The "Stability Matrix")

Pure D₂O can become acidic over time (absorbing CO₂). Acid catalyzes mutarotation, causing line broadening.

  • Prepare Solvent: 50 mM NaPi buffer (pH 7.2) in D₂O.

  • Add Antibiotic: Add NaN₃ to a final concentration of 0.02% (w/v). Crucial: Bacteria metabolize fructose rapidly. Without NaN₃, an overnight 13C acquisition will yield a spectrum of bacterial metabolites (lactate/acetate), not fructose.

  • Add Reference: Add DSS-d₆ to 0.5 mM.

4. Solubilization and Transfer
  • Weigh the D-Fructopyranose-13C6 directly into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the prepared Buffer/NaN₃/DSS solvent.

  • Vortex gently until fully dissolved.

  • Centrifuge (1 min, 10,000 x g) to remove micro-bubbles.

  • Transfer to the Shigemi tube body.[5]

  • Insert the Shigemi plunger carefully. Stop when the plunger face just touches the liquid meniscus. Ensure no bubbles are trapped between the glass and liquid.[6]

  • Secure with Parafilm to prevent evaporation.

Protocol B: The "Structural Freeze" (DMSO-d₆)

Objective: Slow down proton exchange to observe hydroxyl protons or shift the tautomeric equilibrium.

Critical Modifications
  • Drying: The DMSO-d₆ must be "super-dry" (stored over molecular sieves). Any water will broaden the hydroxyl proton signals via chemical exchange.

  • Reference: Use TMS (Tetramethylsilane) instead of DSS.

  • Temperature: Run the NMR experiment at 25°C or lower. Higher temperatures accelerate proton exchange, collapsing the OH multiplets.

Quality Control & Self-Validation (The "E-E-A-T" Check)

Before running a 24-hour 2D experiment, run a 10-minute 1D 13C or 1H scan to validate the sample state.

The Mutarotation Check (13C NMR)

You must confirm the sample has reached equilibrium (if using Protocol A) or is stable.

  • 
    -Fructopyranose (Major):  Look for the anomeric Carbon (C2) at ~98.6 ppm .
    
  • 
    -Fructofuranose (Minor):  Look for the anomeric Carbon (C2) at ~102.0 ppm .[7]
    
  • Keto Form (Trace): A weak signal at ~212 ppm (carbonyl).

  • Validation: If the 212 ppm peak is huge, your sample may have degraded or is in a non-aqueous environment promoting the ketone.

The Coupling Warning (Technical Insight)

In a 13C6-labeled sample, the carbon spectrum will not look like natural abundance spectra.

  • Expectation: Every carbon peak will appear as a multiplet (doublet of doublets) due to

    
     coupling (typically 35–50 Hz).
    
  • Action: Do not attempt to "shim away" this splitting. It is physical. For simplified spectra, use 13C-decoupled HSQC or specific constant-time pulse sequences.

Visualized Workflows

Diagram 1: Sample Preparation Workflow

SamplePrep Start Start: D-Fructopyranose-13C6 Solid Equilibration Thermal Equilibration (Desiccator, 25°C, 30 min) Start->Equilibration Weighing Weigh ~1-2 mg (Microcentrifuge Tube) Equilibration->Weighing SolventChoice Select Solvent System Weighing->SolventChoice PathD2O Metabolic Path (D₂O) + 50mM NaPi (pH 7.2) + 0.02% NaN₃ (Antibacterial) + DSS Std SolventChoice->PathD2O Physiological PathDMSO Structural Path (DMSO-d₆) + Dry Solvent (Sieves) + TMS Std SolventChoice->PathDMSO Structural Dissolve Vortex & Centrifuge (Remove Microbubbles) PathD2O->Dissolve PathDMSO->Dissolve Shigemi Transfer to Shigemi Tube (Match Magnetic Susceptibility) Dissolve->Shigemi Validation QC: 1D 13C Scan Check Anomeric Region (98-105 ppm) Shigemi->Validation

Caption: Workflow for preparing high-cost 13C-labeled fructose samples using Shigemi technology to conserve material.

Diagram 2: Fructose Tautomeric Equilibrium in D₂O

Tautomers Keto Open-Chain Keto (~0.5%) 13C: ~212 ppm B_Pyr β-Pyranose (Major ~68%) 13C: ~98.6 ppm Keto->B_Pyr Slow B_Fur β-Furanose (~22%) 13C: ~102.0 ppm Keto->B_Fur Fast A_Fur α-Furanose (~6%) 13C: ~105.5 ppm Keto->A_Fur Fast A_Pyr α-Pyranose (~3%) 13C: ~100 ppm Keto->A_Pyr Slow

Caption: The dynamic equilibrium of Fructose in D₂O. The Keto form acts as the intermediate for interconversion.

References

  • Barclay, T., et al. (2012). Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. Carbohydrate Research. Link

  • University of Minnesota NMR Center . (2020). NMR Sample Preparation Guidelines. Link

  • Center for In Vivo Metabolism . 13C Chemical Shift Reference Standards. Link

  • Weizmann Institute of Science . Sample Preparation & NMR Tubes (Shigemi Protocols). Link

  • Nanalysis . (2017).[8] To D2O or not to D2O? Understanding Solvent Exchange. Link

Sources

Method

Application Note: In Vivo Tracing of D-Fructopyranose-13C6 in Murine Models

Abstract & Strategic Overview Fructose metabolism is distinct from glucose due to its bypass of the phosphofructokinase (PFK) regulatory checkpoint, allowing for rapid, unregulated entry into the tricarboxylic acid (TCA)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Fructose metabolism is distinct from glucose due to its bypass of the phosphofructokinase (PFK) regulatory checkpoint, allowing for rapid, unregulated entry into the tricarboxylic acid (TCA) cycle and lipogenic pathways. Recent paradigm-shifting studies (e.g., Jang et al., Nature 2018) have revealed that the small intestine, not the liver, is the primary clearance organ for physiological doses of fructose.[1]

This guide details the protocol for in vivo tracing of [U-13C6]-D-Fructose in mice. Unlike static metabolomics, this protocol uses stable isotope tracing to quantify the flux—the rate of turnover—through the fructolytic pathway. It is designed to distinguish between intestinal clearance and hepatic spillover, a critical differentiator in Non-Alcoholic Fatty Acid Liver Disease (NAFLD) and metabolic syndrome research.

Key Mechanistic Differentiators
  • Tracer: D-Fructopyranose-13C6 (Universally labeled).

  • Primary Enzyme Target: Ketohexokinase (KHK/Fructokinase).

  • Physiological Context: Distinguishing "Intestinal Shielding" (low dose) from "Hepatic Overflow" (high dose).

Biological Pathway & Logic

Fructose enters the cell via GLUT5 and is phosphorylated by KHK to Fructose-1-Phosphate (F1P). Crucially, F1P is cleaved by Aldolase B into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde, bypassing the rate-limiting step of glycolysis.

Pathway Visualization (DOT Diagram)

FructoseMetabolism cluster_Lumen Lumen / Gavage cluster_Cell Intestinal Epithelium / Hepatocyte Fruc_Ex [U-13C6]-Fructose (Exogenous) Fruc_In Fructose (Intracellular) Fruc_Ex->Fruc_In GLUT5 F1P Fructose-1-Phosphate (F1P) Fruc_In->F1P Ketohexokinase (KHK) *Rate Limiting* DHAP DHAP (M+3) F1P->DHAP Aldolase B GA Glyceraldehyde F1P->GA Aldolase B GAP G3P (M+3) DHAP->GAP TPI Glc Glucose (Gluconeogenesis) DHAP->Glc Gluconeogenesis GA->GAP Triokinase Pyr Pyruvate (M+3) GAP->Pyr Glycolysis GAP->Glc Lac Lactate (M+3) Pyr->Lac LDH AcCoA Acetyl-CoA (M+2) Pyr->AcCoA PDH FA Fatty Acids (De Novo Lipogenesis) AcCoA->FA FASN

Caption: Figure 1: Fructolysis pathway highlighting 13C carbon transitions. Note the cleavage of C6 fructose into two C3 trioses (M+3).

Experimental Design Strategy

Tracer Selection
  • Compound: D-Fructose [U-13C6] (99% enrichment).

  • Why U-13C6? It allows tracking of the carbon backbone split. Fructose (M+6) splits into two Trioses (M+3). If recycling occurs (Triose fusion), M+1 to M+6 isotopologues in hexoses can reveal gluconeogenic scrambling.

Route of Administration
  • Oral Gavage (Bolus): The gold standard for fructose.

    • Reasoning: Fructose metabolism is highly first-pass dependent. IV administration bypasses the intestine, creating an artificial metabolic state. Oral gavage mimics dietary intake, engaging the intestinal KHK machinery.

  • Dose:

    • Low Dose (0.5 g/kg): Tests intestinal clearance capacity.

    • High Dose (2.0 g/kg): Induces hepatic spillover (mimics soda consumption).

Time Course

Fructolysis is rapid.

  • T=0: Gavage.

  • T=15, 30, 60 min: Key flux windows.

  • T=120 min: Return to baseline.

Detailed Protocol

Phase A: Animal Preparation
  • Model: C57BL/6J mice (male, 8-12 weeks).

  • Fasting: Fast mice for 4–6 hours (morning fast) prior to experiment.

    • Note: Overnight fasting depletes glycogen too severely, altering gluconeogenic flux. A 5-hour fast is sufficient to normalize blood glucose without inducing starvation ketosis.

Phase B: Tracer Administration
  • Solution Prep: Dissolve [U-13C6]-Fructose in sterile water.

    • Calculation: For a 25g mouse receiving 1 g/kg:

      • Total dose = 25 mg.

      • Gavage volume = 150 µL (max 200 µL).

      • Concentration = 166 mg/mL.

  • Procedure: Administer solution via oral gavage using a stainless steel feeding needle. Record exact time.

Phase C: Tissue Harvest (The "Metabolic Snapshot")

Critical Step: Metabolism must be quenched instantly. Fructose-1-Phosphate turnover is extremely fast (<5 seconds).

  • Anesthesia: Isoflurane (rapid induction).

  • Blood Collection:

    • Collect from Portal Vein (to assess intestinal output) and Inferior Vena Cava (systemic circulation).

    • Centrifuge immediately at 4°C, 3000 x g for 10 min. Flash freeze plasma.

  • Tissue Clamp:

    • Expose Liver and Jejunum.[2]

    • Wollenberger Clamp: Pre-cooled in liquid nitrogen. Clamp tissue in situ to flatten and freeze instantly.

    • Transfer to liquid nitrogen. Do not rinse with saline (causes metabolite leakage).

Phase D: Metabolite Extraction
  • Homogenization:

    • Pulverize frozen tissue (~20 mg) in liquid nitrogen using a mortar/pestle or CryoMill.

  • Solvent Addition:

    • Add 1 mL of extraction solvent (-20°C): 40:40:20 (Acetonitrile : Methanol : Water) + 0.5% Formic Acid.

    • Why this mix? It precipitates proteins while solubilizing polar metabolites (sugar phosphates) and organic acids.

  • Vortex & Centrifuge:

    • Vortex 30s.[3] Incubate on ice 10 min.

    • Centrifuge 16,000 x g for 15 min at 4°C.

  • Supernatant: Transfer to a new glass vial.

  • Nitrogen Evaporation: Dry under N2 stream at 30°C. Reconstitute in 100 µL LC-MS grade water.

Analytical Method (LC-MS/MS)[4][5]

System: UHPLC coupled to Triple Quadrupole (QqQ) or Orbitrap (HRAM).

Chromatography (HILIC)

Sugar phosphates (F1P) are highly polar and bind poorly to C18. Use HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 9.0 (high pH improves sugar phosphate peak shape).

  • Mobile Phase B: 100% Acetonitrile.[4]

  • Gradient: 85% B to 40% B over 12 minutes.

Mass Spectrometry Settings (Negative Mode)

Fructose metabolites ionize best in negative ESI.

MetabolitePrecursor (m/z)Product (m/z)Note
Fructose (M+0) 179.089.0Unlabeled
Fructose (M+6) 185.092.0Tracer
Fructose-1-P (M+0) 259.097.0Phosphate fragment
Fructose-1-P (M+6) 265.097.0Intact phosphate
Glucose (M+0) 179.089.0Co-elutes w/ Fructose (separate by RT)
Lactate (M+3) 92.044.0Glycolytic product

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

Calculate the fractional abundance of each isotopologue (


).


Calculating Fractional Enrichment


Where 

is the number of carbons.
Interpreting the "Intestinal Shield"
  • Scenario A (Low Dose):

    • Portal Vein: High [13C3]-Lactate, High [13C6]-Glucose. Low [13C6]-Fructose.[1]

  • Scenario B (High Dose):

    • Portal Vein: High [13C6]-Fructose.

    • Liver Tissue: High [13C6]-F1P and [13C]-Lipids.

Experimental Workflow Diagram

Workflow Step1 Fast (4-6h) Step2 Gavage [U-13C6]-Fructose Step1->Step2 Step3 Metabolism (15-60 min) Step2->Step3 Step4 Liquid N2 Clamp Step3->Step4 Step5 Extract (MeOH:ACN:H2O) Step4->Step5 Step6 LC-MS/MS (HILIC) Step5->Step6

Caption: Figure 2: Step-by-step experimental workflow for in vivo fructose tracing.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low F1P Signal Hydrolysis during extractionKeep samples at 4°C; analyze within 24h. Ensure pH > 8 for LC mobile phase.
Fructose/Glucose Overlap Chromatographic co-elutionUse a high-quality Amide column. Glucose elutes slightly later than fructose on HILIC.
Inconsistent Labeling Variable gastric emptyingEnsure strict fasting protocols. Use gavage, not ad libitum feeding.
High M+0 Background Endogenous productionCorrect for natural abundance using software (e.g., IsoCor, Poludomid).

References

  • Jang, C., et al. (2018).[1] The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids.[1] Nature, 554(7691), 119–123. [Link]

  • Lu, W., et al. (2017). Metabolomic Analysis via Reversed-Phase Ion-Pairing Liquid Chromatography Coupled to a Stand Alone Orbitrap Mass Spectrometer. Analytical Chemistry, 82(8), 3212–3221. [Link]

  • Su, X., et al. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry, 89(11), 5940–5948. [Link]

  • Fan, T. W., et al. (2012). Stable Isotope-Resolved Metabolomics and Applications for Drug Development. Pharmacology & Therapeutics, 133(3), 366–391. [Link]

Sources

Application

Application Note: GC-MS Derivatization Protocols for D-Fructopyranose-13C6 Analysis

An in-depth guide to the GC-MS derivatization of D-Fructopyranose-13C6 for metabolic analysis is presented in this application note. It provides researchers, scientists, and drug development professionals with detailed p...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the GC-MS derivatization of D-Fructopyranose-13C6 for metabolic analysis is presented in this application note. It provides researchers, scientists, and drug development professionals with detailed protocols and the scientific reasoning behind them. The note emphasizes the importance of derivatization for enhancing the volatility and thermal stability of sugars for gas chromatography-mass spectrometry (GC-MS) analysis.

Introduction: The Analytical Challenge of Fructose

D-Fructopyranose, a key player in cellular metabolism, presents a significant analytical challenge for gas chromatography-mass spectrometry (GC-MS). Its high polarity and low volatility, stemming from multiple hydroxyl groups, make it unsuitable for direct GC analysis. To overcome this, a chemical modification process known as derivatization is essential. This application note provides a detailed guide to the derivatization of D-Fructopyranose and its stable isotope-labeled counterpart, D-Fructopyranose-13C6, for robust and sensitive GC-MS analysis. The use of D-Fructopyranose-13C6 as an internal standard is a common practice in metabolomics for accurate quantification of fructose in complex biological samples.

Why Derivatization is Essential for Sugar Analysis

Derivatization in the context of GC-MS serves two primary purposes:

  • Increases Volatility: By replacing the polar -OH groups with nonpolar groups, the boiling point of the sugar is significantly lowered, allowing it to vaporize in the GC inlet without decomposition.

  • Enhances Thermal Stability: The resulting derivatives are more stable at the high temperatures used in the GC oven and transfer lines, preventing degradation and ensuring reproducible results.

For fructose, a two-step derivatization process involving oximation followed by silylation is the most common and effective approach. This method not only increases volatility but also prevents the formation of multiple anomeric forms in the GC system, which would otherwise complicate the resulting chromatogram.

The Two-Step Derivatization of D-Fructopyranose-13C6: A Detailed Look

The most robust and widely accepted method for preparing fructose for GC-MS analysis is a two-step process:

  • Methoximation: This initial step addresses the issue of fructose existing in multiple tautomeric forms (pyranose and furanose rings) in solution. Reacting the sugar with methoxyamine hydrochloride converts the reactive carbonyl group into a stable methoxime derivative. This locks the sugar in its open-chain form, preventing the formation of multiple peaks for a single analyte and simplifying the chromatogram.

  • Silylation: Following methoximation, the remaining hydroxyl groups are silylated. This is typically achieved using a potent silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). This step replaces all active hydrogens with trimethylsilyl (TMS) groups, drastically increasing the molecule's volatility and thermal stability.

The combination of these two steps results in a methoxime-trimethylsilyl (MO-TMS) derivative of fructose that is ideal for GC-MS analysis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the methoximation and silylation of D-Fructopyranose-13C6.

4.1. Reagents and Materials

  • D-Fructopyranose-13C6 standard

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Pipettes

4.2. Protocol: Methoximation-Silylation of D-Fructopyranose-13C6

  • Sample Preparation:

    • Accurately weigh 1-5 mg of D-Fructopyranose-13C6 into a GC-MS vial.

    • If the sample is in a biological matrix, perform a suitable extraction (e.g., with a methanol/water mixture) and evaporate the extract to complete dryness under a stream of nitrogen. It is crucial to remove all water, as silylation reagents are highly sensitive to moisture.[1][2][3]

  • Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the MeOx solution to the dried sample.

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes in a heating block. This step converts the carbonyl group of fructose to a methoxime, preventing ring formation.[4][5]

  • Silylation:

    • After the vial has cooled to room temperature, add 80 µL of MSTFA + 1% TMCS.

    • Seal the vial immediately and vortex for 1 minute.

    • Incubate at 60°C for 30 minutes. The MSTFA will react with the hydroxyl groups, replacing them with trimethylsilyl groups, which increases the volatility of the molecule.[6][7] The 1% TMCS acts as a catalyst to enhance the silylation of sterically hindered hydroxyls.

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

    • A typical injection volume is 1 µL.

4.3. Data Presentation: Key Parameters for the Derivatization Protocol

ParameterValueRationale
Sample Amount 1-5 mgProvides sufficient material for accurate derivatization and detection.
MeOx Solution 20 mg/mL in PyridinePyridine acts as a solvent and catalyst for the methoximation reaction.
MeOx Incubation 60°C for 60 minEnsures complete conversion of the carbonyl group to the methoxime derivative.
Silylating Agent MSTFA + 1% TMCSA powerful silylating agent that efficiently derivatizes hydroxyl groups.
Silylation Incubation 60°C for 30 minProvides sufficient time for complete silylation of all hydroxyl groups.

Visualization of the Workflow and Reaction

5.1. Experimental Workflow

Caption: Workflow for the derivatization of D-Fructopyranose-13C6.

5.2. Derivatization Reaction

Sources

Method

Application Note: Designing Pulse-Chase Experiments with D-Fructopyranose-¹³C₆ for Metabolic Flux Analysis

Introduction: Unveiling Metabolic Dynamics with Stable Isotopes Metabolic pathways are not static networks; they are dynamic systems constantly adjusting to environmental cues and cellular demands. Understanding the rate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Metabolic Dynamics with Stable Isotopes

Metabolic pathways are not static networks; they are dynamic systems constantly adjusting to environmental cues and cellular demands. Understanding the rates, or fluxes, of these pathways is paramount in fields ranging from basic biology to drug development. Pulse-chase analysis is a powerful technique to investigate the temporal dynamics of cellular processes.[1][2][3] This method involves introducing a labeled molecule (the "pulse") for a specific duration, followed by an excess of the same, unlabeled molecule (the "chase").[1][2] By tracking the labeled molecule and its metabolic products over time, researchers can elucidate the kinetics of synthesis, degradation, and transport.[4]

The advent of stable isotope-labeled compounds, such as D-Fructopyranose-¹³C₆, coupled with high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, has revolutionized metabolic research.[5] D-Fructopyranose-¹³C₆ is a form of fructose where all six carbon atoms are the heavier, non-radioactive ¹³C isotope. This heavy labeling allows for the precise tracking of fructose-derived carbons as they are incorporated into downstream metabolites.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing pulse-chase experiments using D-Fructopyranose-¹³C₆. We will delve into the scientific rationale behind experimental choices, provide a detailed protocol, and discuss data interpretation, ensuring a robust and insightful analysis of metabolic flux.

The Rationale for Using D-Fructopyranose-¹³C₆

While glucose is the most commonly studied carbohydrate, fructose metabolism has distinct and significant implications in health and disease.[7] Fructose is primarily metabolized in the liver and enters the glycolytic pathway, bypassing the major rate-limiting step catalyzed by phosphofructokinase.[8][9] This can lead to a more rapid and less regulated flux towards glycolysis and lipogenesis.[8][9] Using D-Fructopyranose-¹³C₆ as a tracer can therefore provide unique insights into:

  • De novo lipogenesis: The unregulated entry of fructose into glycolysis can promote the synthesis of fatty acids.[6]

  • Glycogen replenishment: Fructose is an efficient substrate for replenishing liver glycogen stores.[8]

  • Cancer metabolism: Some cancer cells exhibit a high rate of fructose utilization.

  • Metabolic diseases: Dysregulated fructose metabolism is linked to conditions like non-alcoholic fatty liver disease and insulin resistance.

Core Principles of a Pulse-Chase Experiment

A pulse-chase experiment is conceptually divided into two distinct phases:

  • The Pulse: Cells or organisms are incubated with media containing D-Fructopyranose-¹³C₆ for a defined period. During this time, the labeled fructose is taken up and metabolized, leading to the incorporation of ¹³C into various downstream metabolites. The duration of the pulse is critical and should be optimized based on the turnover rate of the metabolites of interest.

  • The Chase: The labeling medium is removed and replaced with medium containing an excess of unlabeled D-Fructopyranose. This effectively dilutes the intracellular pool of labeled fructose, preventing further incorporation of ¹³C. The "chase" allows for the tracking of the pre-existing labeled metabolites as they are further processed, consumed, or secreted.

By collecting samples at various time points during the chase phase, one can determine the rate at which the labeled carbon is lost from specific metabolite pools, providing a measure of their turnover rate.

Experimental Design and Key Considerations

A well-designed pulse-chase experiment is crucial for obtaining reliable and interpretable data. The following factors must be carefully considered:

Experimental ParameterKey Considerations & RationaleRecommended Starting Points
Cell Culture Conditions Cells should be in a logarithmic growth phase to ensure active metabolism. The choice of culture medium is critical; for labeling experiments, it is often necessary to use a custom medium where the standard carbon source is replaced with the labeled substrate.Seed cells to reach 70-80% confluency at the start of the experiment. Use a base medium (e.g., DMEM) lacking glucose and supplement with the desired concentration of D-Fructopyranose-¹³C₆.
Pulse Duration The pulse duration should be long enough to allow for significant labeling of the target metabolites but short enough to avoid reaching a steady-state where all pools are fully labeled. This depends on the metabolic rate of the specific pathway and cell type.For central carbon metabolites, a pulse of 30 minutes to 4 hours is often a good starting point. Preliminary time-course experiments are recommended to determine optimal pulse duration.
Chase Duration The chase should be long enough to observe a significant turnover of the labeled metabolite pool. Multiple time points should be collected during the chase to accurately model the decay kinetics.Collect samples at 0, 15, 30, 60, 120, and 240 minutes post-chase initiation. The exact time points should be adjusted based on the expected turnover rates.
Substrate Concentration The concentration of D-Fructopyranose-¹³C₆ should be sufficient to support normal cellular metabolism and should mimic physiological or experimental conditions of interest.A concentration of 5-10 mM is a common starting point for in vitro cell culture experiments.
Controls Several controls are essential for data validation: Unlabeled Control: Cells cultured with unlabeled fructose to determine the natural abundance of ¹³C. Time Zero (T₀) Pulse Control: Cells harvested immediately after the pulse phase to determine the initial labeling extent. No-Cell Control: Medium samples to account for any background contamination.Include triplicate samples for each experimental condition and control.

Detailed Protocol: A Step-by-Step Guide

This protocol provides a general framework for a pulse-chase experiment using adherent cells in a 6-well plate format. It should be optimized for specific cell types and experimental questions.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Base medium lacking glucose (e.g., glucose-free DMEM)

  • D-Fructopyranose-¹³C₆ (sterile, cell-culture grade)

  • Unlabeled D-Fructopyranose (sterile, cell-culture grade)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 60% methanol in aqueous ammonium hydrogen carbonate, pre-chilled to -48°C.[10]

  • Extraction solvent: 80% methanol in water, pre-chilled to -80°C.[11]

  • Cell scraper

  • Centrifuge capable of reaching low temperatures

  • Liquid nitrogen

Experimental Workflow:

PulseChaseWorkflow cluster_prep Preparation Phase cluster_pulse Pulse Phase cluster_chase Chase Phase cluster_harvest Harvesting & Extraction cluster_analysis Analysis Phase cell_seeding 1. Cell Seeding (6-well plates) acclimation 2. Acclimation (24h in complete medium) cell_seeding->acclimation starvation 3. Starvation (Optional) (1h in base medium) acclimation->starvation add_pulse 4. Add Pulse Medium (D-Fructopyranose-¹³C₆) starvation->add_pulse pulse_incubation 5. Incubate (e.g., 1 hour) add_pulse->pulse_incubation remove_pulse 6. Remove Pulse Medium pulse_incubation->remove_pulse add_chase 7. Add Chase Medium (Unlabeled Fructose) remove_pulse->add_chase chase_incubation 8. Incubate & Collect Samples (Multiple time points) add_chase->chase_incubation wash 9. Wash Cells (Ice-cold PBS) chase_incubation->wash quench 10. Quench Metabolism (Cold quenching solution) wash->quench scrape 11. Scrape & Collect quench->scrape extract 12. Metabolite Extraction (Cold extraction solvent) scrape->extract centrifuge 13. Centrifuge & Collect Supernatant extract->centrifuge dry 14. Dry Metabolites centrifuge->dry lcms 15. LC-MS/MS Analysis dry->lcms data_analysis 16. Data Analysis & Interpretation lcms->data_analysis

Caption: Experimental workflow for a pulse-chase experiment.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Acclimation: Allow cells to acclimate for 24 hours in complete culture medium.

  • Preparation for Pulse: Gently aspirate the complete medium, wash once with PBS, and add pre-warmed base medium (without any carbon source). Incubate for 1 hour to deplete intracellular metabolite pools.

  • Pulse: Aspirate the base medium and add pre-warmed pulse medium containing D-Fructopyranose-¹³C₆. Incubate for the desired pulse duration (e.g., 1 hour).

  • Chase Initiation: To start the chase, rapidly aspirate the pulse medium, wash the cells once with warm PBS, and add pre-warmed chase medium containing a high concentration of unlabeled D-Fructopyranose. The time of addition of the chase medium is considered T₀ of the chase.

  • Sample Collection: At each designated time point during the chase, perform the following steps rapidly on ice: a. Aspirate the chase medium. b. Wash the cell monolayer twice with ice-cold PBS. c. Add 1 mL of pre-chilled (-48°C) quenching solution and incubate for 60 seconds.[10] d. Aspirate the quenching solution. e. Add 500 µL of pre-chilled (-80°C) extraction solvent.[11] f. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Metabolite Extraction: Vortex the cell lysates vigorously and incubate at -20°C for 20 minutes to precipitate proteins.

  • Sample Clarification: Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis.

Analytical Techniques and Data Interpretation

The most common analytical platform for ¹³C-labeling experiments is Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13][14] LC separates the complex mixture of metabolites, and the MS detects and quantifies the different mass isotopologues (molecules of the same metabolite with different numbers of ¹³C atoms).

Data Analysis involves:

  • Peak Integration: Integrating the area under the curve for each mass isotopologue of a given metabolite.

  • Correction for Natural Abundance: The natural abundance of ¹³C (approximately 1.1%) must be corrected for to accurately determine the enrichment from the tracer.

  • Calculation of Fractional Enrichment: This is the fraction of a metabolite pool that is labeled with ¹³C. It is calculated for each metabolite at each time point.

  • Kinetic Modeling: The decay of the fractional enrichment over the chase period is fitted to a kinetic model (e.g., a one-phase exponential decay) to determine the turnover rate or flux.

Interpreting the Results: A rapid decay in the ¹³C label of a particular metabolite during the chase phase indicates a high metabolic flux through that pool. Conversely, a slow decay suggests a slower turnover. By comparing these rates under different experimental conditions (e.g., with and without a drug), researchers can identify specific metabolic pathways that are altered.

Visualizing the Metabolic Fate of D-Fructopyranose

The ¹³C atoms from D-Fructopyranose-¹³C₆ are incorporated into various downstream pathways. The following diagram illustrates the primary metabolic fate of fructose.

FructoseMetabolism Fructose_13C6 D-Fructopyranose-¹³C₆ F1P Fructose-1-Phosphate-¹³C₆ Fructose_13C6->F1P Fructokinase DHAP DHAP-¹³C₃ F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde-¹³C₃ F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate-¹³C₃ DHAP->G3P Triose Phosphate Isomerase Gluconeogenesis Glucose-¹³C₆ DHAP->Gluconeogenesis Glyceraldehyde->G3P Triose Kinase Glycolysis Glycolysis Intermediates (e.g., Pyruvate-¹³C₃) G3P->Glycolysis G3P->Gluconeogenesis TCA TCA Cycle Intermediates (e.g., Citrate-¹³C₂) Glycolysis->TCA Lipogenesis Fatty Acids-¹³Cₙ Glycolysis->Lipogenesis

Caption: Simplified metabolic pathway of D-Fructopyranose-¹³C₆.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency Pulse duration is too short. Substrate concentration is too low. Cells are not metabolically active.Increase pulse duration. Increase the concentration of D-Fructopyranose-¹³C₆. Ensure cells are in the logarithmic growth phase.
High Variability Between Replicates Inconsistent cell numbers. Inconsistent timing of pulse/chase/harvesting steps. Incomplete metabolite extraction.Normalize cell counts before the experiment. Use a timer and perform all steps consistently. Ensure complete cell lysis and extraction.
Metabolite Leakage Cell membrane damage during washing or quenching.Use ice-cold isotonic wash buffers (e.g., 0.9% NaCl). Ensure the quenching solution is at the correct temperature and composition.

Conclusion

Pulse-chase experiments using D-Fructopyranose-¹³C₆ offer a robust and insightful method for quantifying metabolic dynamics. By carefully designing the experiment, including appropriate controls, and utilizing sensitive analytical techniques like LC-MS, researchers can gain a deeper understanding of fructose metabolism in various biological contexts. This knowledge is invaluable for advancing our understanding of metabolic regulation in health and disease and for the development of novel therapeutic strategies.

References

  • Fiveable. (n.d.). Pulse-chase experiment Definition. Retrieved from [Link]

  • Le, K. A., & Tappy, L. (2016). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Lipids in health and disease, 15(1), 1-10. Retrieved from [Link]

  • Martin, B. S., et al. (2018). SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. Frontiers in Chemistry, 6, 53. Retrieved from [Link]

  • Edison, A. S., et al. (2016). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 7, 559. Retrieved from [Link]

  • Wikipedia. (n.d.). Pulse-chase analysis. Retrieved from [Link]

  • Pearson+. (n.d.). George Palade's research group used the pulse–chase assay to elucidate the secretory pathway... Retrieved from [Link]

  • Studylib. (n.d.). Pulse-Chase Experiment: DNA Replication & Cell Biology. Retrieved from [Link]

  • Tu, Y., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. Retrieved from [Link]

  • NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. Retrieved from [Link]

  • Gopher, A., et al. (1990). Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. Proceedings of the National Academy of Sciences, 87(13), 5449-5453. Retrieved from [Link]

  • Akram, M., & Hamid, A. (2022). Biochemistry, Fructose Metabolism. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Canelas, A. B., et al. (2009). Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms. Metabolomics, 5(1), 120-131. Retrieved from [Link]

  • Corley, C. A., et al. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). JoVE (Journal of Visualized Experiments), (177), e63188. Retrieved from [Link]

  • Yao, L., et al. (2016). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in neuroengineering, 9, 26. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]

  • Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS parameters used for 13 C and 15 N labeling experiments. Retrieved from [Link]

  • ResearchGate. (2017, February 15). Metabolic Effects of Glucose-Fructose Co-Ingestion Compared to Glucose Alone during Exercise in Type 1 Diabetes. Retrieved from [Link]

  • Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. Retrieved from [Link]

  • Tappy, L., & Le, K. A. (2010). Fructose metabolism from a functional perspective: implications for athletes. Sports Medicine, 40(10), 829-836. Retrieved from [Link]

  • News-Medical. (n.d.). What's the Difference Between Fructose and Glucose? Retrieved from [Link]

  • bioRxiv. (2025, April 25). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. Retrieved from [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. Retrieved from [Link]

  • Hallfrisch, J. (1990). Metabolic effects of dietary fructose. The FASEB journal, 4(9), 2652-2660. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow chart of steps for fast quenching and extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Tracking of 13 C atoms from 13 C 6-glucose to 13 C-lactate through... Retrieved from [Link]

  • Kunjapur, A. (2020, April 9). 12 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. Retrieved from [Link]

  • Baldwin, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog. Retrieved from [Link]

  • Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. Retrieved from [Link]

  • Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]

  • EMBL. (2019, August 19). Sample preparation: Metabolite extraction (tutorial 3/5) [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Fructose. Retrieved from [Link]

  • Dirty Medicine. (2019, July 18). Fructose Metabolism [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). D-Fructose. PubChem. Retrieved from [Link]

Sources

Application

Application Note: Quantification of D-Fructopyranose-13C6 Fractional Enrichment in Plasma via HILIC-LC-HRMS/MS

Abstract & Introduction The quantification of D-Fructopyranose-13C6 (uniformly labeled fructose) enrichment in plasma is a critical assay for investigating hepatic fructolysis, de novo lipogenesis (DNL), and gluconeogene...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quantification of D-Fructopyranose-13C6 (uniformly labeled fructose) enrichment in plasma is a critical assay for investigating hepatic fructolysis, de novo lipogenesis (DNL), and gluconeogenesis. Unlike glucose, fructose is almost exclusively metabolized by the liver, making it a high-value probe for hepatic metabolic health in Non-Alcoholic Steatohepatitis (NASH) and Type 2 Diabetes research.

This Application Note provides a rigorous protocol for determining the Molar Percent Enrichment (MPE) of 13C6-Fructose. The methodology utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS) to resolve the critical isobaric interference between Glucose and Fructose, ensuring that 13C-labeling data reflects specific fructose disposal rather than systemic glucose recycling.

Experimental Design & Causality

Why this approach?

  • Matrix: Plasma contains high concentrations of glucose (~5 mM) relative to fructose (~0.05 mM). Without chromatographic separation, the M+6 isotopologue of glucose (generated via gluconeogenesis from the 13C-fructose tracer) will mask the 13C-fructose signal.

  • Chromatography: Reverse Phase (C18) poorly retains polar sugars. HILIC on an amide-functionalized column is selected to retain polar saccharides and separate the glucose/fructose anomers.

  • Detection: Negative Mode ESI (

    
    ) is preferred for saccharides to minimize adduct formation and background noise common in positive mode.
    
Workflow Visualization

The following diagram outlines the critical path from sample collection to data generation.

G cluster_0 Sample Prep cluster_1 LC-MS Analysis cluster_2 Data Processing S1 Plasma Sample (Quenched) S2 Protein Precipitation (Cold MeOH/AcN) S1->S2 S3 Supernatant Evaporation S2->S3 S4 Reconstitution (80% AcN) S3->S4 L1 HILIC Separation (Amide Column) S4->L1 L2 HRMS Detection (-ESI Mode) L1->L2 D1 Peak Integration (M+0 to M+6) L2->D1 D2 Natural Abundance Correction D1->D2 D3 MPE Calculation D2->D3

Figure 1: End-to-end workflow for 13C-Fructose enrichment analysis.

Detailed Protocol

Reagents & Standards[1][2]
  • Internal Standard (IS): D-Fructose-13C6 (for quantitation) or an analog like 13C6-Sorbitol if absolute quantitation is required alongside enrichment.

  • Solvents: LC-MS grade Acetonitrile (AcN), Water, and Ammonium Hydroxide (

    
    ).
    
Sample Preparation (Deproteinization)

Purpose: To remove plasma proteins that foul the HILIC column and suppress ionization.

  • Thaw plasma samples on ice (4°C).

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Precipitate: Add 450 µL of ice-cold Extraction Solvent (Acetonitrile:Methanol 75:25 v/v).

    • Note: A high organic ratio is crucial to precipitate proteins while maintaining sugar solubility.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer 400 µL of the supernatant to a clean tube.

  • Evaporate to dryness under nitrogen stream at 30°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (80:20).

    • Critical: Reconstituting in high water content causes peak broadening in HILIC. Match the initial gradient conditions.

LC-MS/MS Method Parameters[2]
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent.

    • Why: Amide phases utilize hydrogen bonding to retain OH-rich sugars.

  • Mobile Phase A: 95:5 Water:AcN + 10 mM Ammonium Hydroxide + 10 mM Ammonium Acetate (pH 9.0).

  • Mobile Phase B: 95:5 AcN:Water + 10 mM Ammonium Hydroxide + 10 mM Ammonium Acetate (pH 9.0).

    • Chemistry: High pH promotes the deprotonation of sugars for negative mode detection.

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold to stack sample)

    • 2-12 min: 90% -> 60% B (Linear gradient)

    • 12-15 min: 60% B (Hold)

    • 15-16 min: 60% -> 90% B

    • 16-20 min: 90% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

Mass Spectrometry Settings (Orbitrap/Q-TOF)
  • Ionization: Negative Electrospray (-ESI).

  • Scan Type: Full Scan (m/z 150 - 250) at High Resolution (>30,000).

  • Target Ions (Fructose):

    • 
       Monoisotopic (M+0): m/z 179.0561
      
    • 
       Fully Labeled (M+6): m/z 185.0762
      

Data Processing & Calculation Logic

Peak Integration

Extract Ion Chromatograms (EICs) for all isotopologues (M+0 through M+6) with a mass tolerance of ±5 ppm.

  • M+0: 179.0561

  • M+1: 180.0595

  • ...

  • M+6: 185.0762

Validation Check: Ensure the retention time matches the authentic Fructose standard and is distinct from the Glucose peak (typically Fructose elutes before Glucose on Amide columns).

Natural Abundance Correction (NAC)

Raw MS data includes signal from naturally occurring 13C (1.1% abundance). This must be subtracted to determine the true tracer enrichment.

The Correction Logic:



Where 

is the correction matrix based on the binomial distribution of natural carbon isotopes.
Fractional Enrichment Calculation

Once corrected intensities (


) are obtained, calculate the Molar Percent Enrichment (MPE) .

Formula:



  • 
    : Number of 13C atoms in the isotopologue (0 to 6).
    
  • 
    : Total number of carbon atoms in the molecule (6 for Fructose).
    
  • 
    : Corrected intensity of the 
    
    
    
    -th isotopologue.

Simplified Table for Data Entry:

Isotopologuem/z (Theoretical)Raw Area (Example)Corrected Area (Example)Contribution to Weighted Sum (

)
M+0 179.05611,000,000980,0000
M+1 180.059580,0005,0005,000
M+2 181.06285,000200400
... ............
M+6 185.076250,00050,000300,000
SUM Total Raw Total Corr Weighted Sum

Note: In the example above, much of the M+1 raw signal is due to natural 13C from the M+0 peak. The "Corrected Area" reflects the true tracer presence.

Calculation Logic Diagram

Calc Raw Raw Intensities (M+0...M+6) Corrected Corrected Intensities (Tracer Derived Only) Raw->Corrected Apply Matrix Inverse Matrix Correction Matrix (Natural 13C Abundance) Matrix->Corrected SumTotal Sum of All Corrected Areas (Total Pool) Corrected->SumTotal WeightedSum Weighted Sum (Sum of i * Area_i) Corrected->WeightedSum Final MPE (%) (Weighted / (6 * Total)) SumTotal->Final WeightedSum->Final

Figure 2: Computational logic for deriving Molar Percent Enrichment from raw MS data.

Quality Control & Troubleshooting

Linearity & Saturation
  • Issue: High concentrations of M+0 (unlabeled fructose) can saturate the detector, leading to distorted isotope ratios.

  • QC Step: Run a dilution series of standard fructose. Ensure the M+1/M+0 ratio remains constant (approx 6.6% naturally) across the concentration range.

Isomer Separation
  • Issue: Glucose co-elution.

  • QC Step: Inject a mixed standard of Glucose and Fructose. Baseline resolution (

    
    ) is required. If peaks merge, lower the water content in Mobile Phase B or reduce the column temperature.
    
Matrix Effects[3]
  • Issue: Ion suppression from plasma salts.

  • QC Step: Monitor the Internal Standard (if using a non-endogenous analog like 13C-Sorbitol). Response variation >20% between samples indicates insufficient cleanup.

References

  • Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism.

    • Context: Establishes the biological relevance of fructose tracing and the rapid conversion p
  • Lu, W., et al. (2017). "Metabolomic Analysis via Reversed-Phase Ion-Pairing Liquid Chromatography Coupled to Tandem Mass Spectrometry." Methods in Molecular Biology.

    • Context: Provides foundational MS parameters for metabolite analysis.
  • Waters Corporation. (2020). "Separation of Mono- and Disaccharides using ACQUITY UPLC BEH Amide Columns." Application Note.

    • Context: Technical grounding for the selection of Amide chromatography for sugar separ
  • Su, X., et al. (2017). "Metabolite Spectral Accuracy on Orbitraps." Analytical Chemistry.

    • Context: Discusses the importance of high-resolution data for accurate isotopologue integr
  • Fernandez, C.A., et al. (1996). "Correction of 13C Mass Isotopomer Distributions for Natural Stable Isotope Abundance." Journal of Mass Spectrometry.

    • Context: The mathematical basis for the Natural Abundance Correction (NAC)

Technical Notes & Optimization

Troubleshooting

resolving peak overlap between D-Fructopyranose-13C6 and glucose isomers in LC-MS

Topic: Resolving peak overlap between D-Fructopyranose-13C6 and glucose isomers in LC-MS. Case ID: LCMS-GLU-FRU-13C Status: Active Guide Executive Summary This guide addresses the chromatographic and mass spectrometric r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving peak overlap between D-Fructopyranose-13C6 and glucose isomers in LC-MS. Case ID: LCMS-GLU-FRU-13C Status: Active Guide

Executive Summary

This guide addresses the chromatographic and mass spectrometric resolution of D-Fructopyranose-13C6 (Internal Standard/Tracer) from native glucose and other hexose isomers. While the +6 Da mass shift of the 13C6 isotope allows for mass spectral discrimination, chromatographic overlap remains a critical failure point. Co-elution causes severe ion suppression (matrix effects), where the high-abundance native glucose suppresses the ionization of the trace 13C-fructose, compromising quantitative accuracy.

This guide prioritizes HILIC-Amide and Porous Graphitic Carbon (PGC) chemistries over traditional amino-based columns to prevent on-column degradation (Schiff base formation) and ensure tautomer stability.

Module 1: Root Cause Analysis (The Physics of Overlap)

Before optimizing the method, you must diagnose the specific type of "overlap" you are experiencing.

The Three Modes of Failure
  • Isobaric Interference (Mass Overlap):

    • Issue: Native Fructose and Native Glucose have the same mass (m/z 179 in ESI-).

    • Relevance: Not the primary issue here if your 13C6 standard is pure (+6 Da shift). However, if your native glucose concentration is extremely high (>10 mM), the M+6 natural isotope abundance of glucose (though rare) can create a background signal that interferes with the 13C6-Fructose channel.

  • Ion Suppression (Chromatographic Overlap):

    • Issue: Even with different masses, if 13C6-Fructose (trace) co-elutes with Native Glucose (bulk), the glucose molecules will consume the available charge in the ESI droplet.

    • Result: The 13C6 signal disappears or becomes non-linear. Separation is mandatory.

  • Tautomeric Splitting (The "Ghost" Peak):

    • Issue: D-Fructopyranose is the solid form. Once dissolved, it mutarotates between

      
      -pyranose, 
      
      
      
      -pyranose,
      
      
      -furanose, and
      
      
      -furanose forms.
    • Result: You may see two or three split peaks for your single standard. One of these "ghost" tautomers often co-elutes with glucose.

Module 2: Chromatographic Strategy

Decision Matrix: Selecting the Right Column

Do not use standard C18 columns; they cannot retain polar sugars. Do not use Amino (


) columns; they react with reducing sugars to form Schiff bases, destroying your analyte and column over time.[1]

MethodSelection Start Select Separation Mode Q1 Is pH > 10 acceptable? Start->Q1 HILIC HILIC-Amide (Recommended) Q1->HILIC Yes (High pH collapses anomers) PGC Porous Graphitic Carbon (Advanced) Q1->PGC No (Need acidic/neutral) Separates Fructose/Glucose\nRobust, High MS Sensitivity Separates Fructose/Glucose Robust, High MS Sensitivity HILIC->Separates Fructose/Glucose\nRobust, High MS Sensitivity Separates Anomers\n(Alpha vs Beta)\nHigh Retention Separates Anomers (Alpha vs Beta) High Retention PGC->Separates Anomers\n(Alpha vs Beta)\nHigh Retention caption Figure 1: Column Selection Strategy for Hexose Isomers. HILIC-Amide is the primary recommendation for routine analysis.

Protocol A: HILIC-Amide (The Gold Standard)

This method uses an Amide-bonded stationary phase which interacts with the hydroxyl groups of the sugars via hydrogen bonding.

  • Column: Waters XBridge BEH Amide or Tosoh TSKgel Amide-80 (2.1 x 100 mm, 2.5 µm or similar).

  • Mobile Phase A: 80:20 Acetonitrile:Water + 0.1%

    
     (Ammonium Hydroxide).
    
  • Mobile Phase B: 30:70 Acetonitrile:Water + 0.1%

    
    .
    
  • Gradient:

    • 0-2 min: 100% A (Isocratic hold to retain sugars).

    • 2-10 min: Linear gradient to 60% A.

    • Critical Step: The high pH (approx pH 9.0 due to

      
      ) promotes the ionization of sugars in ESI (-) mode and helps collapse the anomeric forms into a single peak [1].
      

Why this works: Fructose generally elutes before glucose on Amide columns. The basic pH enhances deprotonation, significantly boosting sensitivity in negative mode ESI [2].[2]

Protocol B: Porous Graphitic Carbon (PGC)

Use this if HILIC fails or if you need to resolve phosphorylated sugar isomers alongside the free sugars.

  • Column: Hypercarb (Thermo) or similar.

  • Mechanism: Retention based on planar interaction with graphite sheets. Highly stereoselective.

  • Note: PGC requires "conditioning" (redox cycling) to maintain retention time stability. It is more difficult to master than HILIC.

Module 3: The Tautomer Trap (Advanced Troubleshooting)

Users often report that their "pure" D-Fructopyranose-13C6 standard shows multiple peaks. This is not an impurity; it is mutarotation .

The Mechanism

In solution, Fructose exists in equilibrium:



If your LC timescale is faster than the interconversion rate, you separate the forms. If the timescale is slower, you see one broad peak. If the temperature is low, the interconversion is slow (split peaks).

TautomerControl Input D-Fructopyranose-13C6 (Solid Standard) Solution Dissolved in Water/Mobile Phase Input->Solution Split Equilibrium: Pyranose (70%) + Furanose (30%) Solution->Split TempLow Low Temp (<30°C) Slow Interconversion Split->TempLow TempHigh High Temp (>50°C) Fast Interconversion Split->TempHigh ResultBad Split Peaks / Broadening (Risk of overlap with Glucose) TempLow->ResultBad ResultGood Single Average Peak (Sharp, Quantifiable) TempHigh->ResultGood caption Figure 2: Impact of Column Temperature on Fructose Tautomer Peak Shape.

Corrective Action: To resolve split peaks, increase column temperature to 50°C - 60°C . This accelerates the mutarotation kinetics, causing the distinct tautomers to coalesce into a single, sharp peak [3].

FAQ: Troubleshooting Specific Scenarios

Q1: I see a small peak in the 13C6-Fructose channel at the exact retention time of native Glucose. Is my standard contaminated?

  • Diagnosis: Likely Isotopic Crosstalk or Source Fragmentation , not contamination.

  • Test: Inject only Native Glucose at high concentration. If you see a peak in the 13C6-Fructose transition, it is the naturally occurring M+6 isotope of glucose (rare, but visible at high loads) OR in-source fragmentation.

  • Fix: You must improve chromatographic separation (Protocol A). If they are fully resolved, the crosstalk is irrelevant because the peaks occur at different times.

Q2: My 13C6-Fructose signal intensity drops when I analyze real samples compared to water standards.

  • Diagnosis: Matrix Effect / Ion Suppression.

  • Fix: This confirms co-elution with matrix components (salts or native sugars).

    • Switch to HILIC-Amide to shift Fructose away from the salt front.

    • Use Post-Column Addition : Add a post-column flow of Chloroform/Methanol (for APCI) or dilute Ammonium Fluoride (for ESI) to boost ionization efficiency [4].

Q3: Can I use an Amino column? They are cheaper.

  • Verdict: No. Amino columns react with the aldehyde group of glucose (Maillard-type reaction) forming glycosylamines. This causes peak tailing, retention time shifts, and eventual loss of the column. Use Amide columns which are chemically stable [5].

Summary of Recommended Conditions

ParameterRecommendationRationale
Column Phase Amide (e.g., BEH Amide)Stable, high retention for polar sugars.
Mobile Phase ACN/H2O + 0.1% NH4OH High pH (>9) enhances negative ion sensitivity.
Temperature 50°C - 60°C Collapses tautomers into single peaks.
Ionization ESI Negative Sugars ionize better as [M-H]- than [M+H]+.
MRM Transition 185.1 -> 89.0 (13C6-Fructose)Specific cleavage of the carbon backbone.

References

  • Waters Corporation. Your Essential Guide to Sugar Analysis with Liquid Chromatography. (2023).[3] Retrieved from [Link]

  • Shodex HPLC. Simultaneous LC/MS Analyses of Phosphorylated Saccharides. Technical Article No. 12. Retrieved from [Link]

  • Bennett, A. et al.Chromatographic behavior of sugar isomers on porous graphitic carbon. (2015). Analyst, 140, 2020.
  • Shimadzu. Quantitative Analysis of Carbohydrates by LC/MS using Post-Column Addition. Application Note. Retrieved from [Link]

  • Chemistry Stack Exchange. Separation of glucose and fructose using liquid chromatography. (2023).[3] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing 13C-NMR Sensitivity for Low-Concentration D-Fructopyranose-13C6

Welcome to the technical support guide for optimizing 13C-NMR experiments on low-concentration, fully labeled D-Fructopyranose-13C6. This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing 13C-NMR experiments on low-concentration, fully labeled D-Fructopyranose-13C6. This resource is designed for researchers, scientists, and drug development professionals who are looking to maximize their signal-to-noise ratio and obtain high-quality data from challenging samples.

The inherent low sensitivity of 13C-NMR spectroscopy is a significant hurdle, stemming from the low natural abundance of the 13C isotope (about 1.1%) and its smaller gyromagnetic ratio compared to protons.[1][2] While using fully labeled D-Fructopyranose-13C6 effectively overcomes the natural abundance issue, challenges with low concentration still demand careful experimental design and optimization.[1] This guide provides a series of frequently asked questions and in-depth troubleshooting protocols to address these specific challenges.

Frequently Asked Questions (FAQs)

Q1: I'm not seeing any signal from my low-concentration D-Fructopyranose-13C6 sample. What's the first thing I should check?

A1: Before delving into complex parameter optimization, always start with the fundamentals of your sample preparation and basic acquisition setup.

  • Concentration: Confirm the concentration of your sample. While "low concentration" is relative, for direct 13C detection, especially on room-temperature probes, you'll generally need a higher concentration than for 1H NMR.[3] If possible, try to increase the concentration.

  • Sample Volume and Tube Type: Ensure you are using the correct sample volume for your NMR tube. Insufficient volume can lead to poor magnetic field homogeneity (shimming), resulting in broad, weak signals.[4] For mass-limited samples, consider using specialized micro-NMR tubes (e.g., Shigemi tubes) which can help increase the effective concentration.

  • Shimming: Poor shimming is a common cause of weak or distorted signals. Ensure the magnetic field homogeneity is optimized for your sample.

  • Number of Scans (NS): For low-concentration samples, a small number of scans will likely be insufficient to distinguish the signal from the noise.[5] As a starting point, increase the number of scans significantly (e.g., try 1024 or more) to see if a signal begins to emerge. Remember, the signal-to-noise ratio increases with the square root of the number of scans.

Q2: How does the choice of solvent affect the sensitivity of my experiment?

A2: The solvent can impact your results in several ways:

  • Viscosity: Highly viscous solvents can lead to broader lines, which can decrease the signal-to-noise ratio.

  • Solute-Solvent Interactions: Specific interactions between your fructose sample and the solvent can influence the chemical shifts of the carbon atoms.[6] While this doesn't directly impact sensitivity in terms of signal intensity, significant peak shifting could cause confusion during analysis.

  • Deuterium Lock: Ensure you are using a deuterated solvent to maintain a stable magnetic field lock throughout the experiment.

For carbohydrates like fructose, D2O is a common and appropriate solvent.

Q3: What is the quickest way to get a usable spectrum when I'm short on instrument time?

A3: When time is a critical factor, a combination of approaches is best:

  • Optimize Pulse Angle: Use a smaller flip angle (e.g., 30° or 45°) instead of a 90° pulse.[7][8] This allows for a shorter relaxation delay (D1) between scans without saturating the signal, enabling you to acquire more scans in a given amount of time.[8]

  • Use a Cryoprobe: If available, a cryogenically cooled probe (CryoProbe) offers a significant sensitivity enhancement (up to 4-5 times) compared to a room temperature probe.[9][10][11] This can reduce the required experiment time by a factor of 16 or more.

  • Consider 2D HSQC: If your primary goal is to confirm the presence and general chemical environment of the fructose, a 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment can be much more sensitive than a direct 13C experiment. This is because you are detecting the more sensitive 1H nucleus.

Troubleshooting Guides

Guide 1: Optimizing Acquisition Parameters for Maximum Signal

If you have a detectable signal but it's weak, fine-tuning your acquisition parameters is the next logical step. The goal is to maximize the signal acquired per unit of time.

Issue: Weak signal with a high noise level.

Causality: The primary cause is an insufficient number of signal averages for the given sample concentration. Additionally, non-optimal pulse and delay parameters can lead to inefficient signal acquisition.

Workflow:

cluster_0 Parameter Optimization Workflow A Start: Weak Signal B Use a smaller flip angle (e.g., 30°) A->B Reduces saturation C Shorten Relaxation Delay (D1) B->C Allows for faster pulsing D Increase Number of Scans (NS) C->D Acquire more data E Check Signal-to-Noise (S/N) D->E F Acceptable S/N? E->F G End: Optimized Spectrum F->G Yes H Further Optimization Needed F->H No

Caption: Workflow for optimizing acquisition parameters.

Step-by-Step Protocol:

  • Set the Flip Angle: Instead of the default 90° pulse (P1), use a smaller flip angle. A good starting point is a 30° pulse.[7] This can be achieved by adjusting the pulse width in your acquisition software.

  • Adjust the Relaxation Delay (D1): With a smaller flip angle, you can use a shorter D1 time. A D1 of 1-2 seconds is often a good starting point for 13C experiments with a 30° flip angle.

  • Increase the Number of Scans (NS): With the faster scan rate from the shorter D1, you can accumulate a much larger number of scans in the same amount of time. Monitor the signal-to-noise ratio as the experiment progresses.

  • Enable Proton Decoupling and NOE: Ensure that proton decoupling is active during acquisition to collapse the 1H-13C couplings into single sharp peaks. Also, make sure the Nuclear Overhauser Effect (NOE) is enabled during the relaxation delay, as this can enhance the signal of protonated carbons by up to 200%.[7]

Quantitative Data Summary:

ParameterStandard Setting (90° pulse)Optimized Setting (30° pulse)Rationale
Pulse Angle 90°30°Reduces saturation, allowing for shorter D1.[8]
Relaxation Delay (D1) 5 x T1 (can be very long)1-2 sFaster repetition rate.
Acquisition Time (AQ) ~1 s~1 sKeep sufficient for good resolution.
Number of Scans (NS) VariesSignificantly IncreasedMore scans in the same total time.
Guide 2: Advanced Techniques for Extreme Low-Concentration Samples

When standard optimization is insufficient, more advanced NMR techniques and hardware can be employed.

Issue: Signal is undetectable even after extensive signal averaging with optimized parameters.

Causality: The concentration of D-Fructopyranose-13C6 is below the detection limit of the current experimental setup.

Advanced Solutions:

  • Cryogenically Cooled Probes (CryoProbes):

    • Mechanism: CryoProbes cool the detection electronics to cryogenic temperatures (~20 K), which dramatically reduces thermal noise.[10] This results in a 3-5 fold increase in signal-to-noise compared to room temperature probes.[10][11]

    • Impact: A 4-fold increase in sensitivity translates to a 16-fold reduction in experiment time to achieve the same signal-to-noise ratio.[11]

  • Dynamic Nuclear Polarization (DNP):

    • Mechanism: DNP transfers the high polarization of electron spins from a stable radical polarizing agent to the 13C nuclei in the sample via microwave irradiation at low temperatures.[12][13]

    • Impact: DNP can enhance the 13C NMR signal by several orders of magnitude, making it possible to study extremely dilute samples.[12][14] This technique is more specialized and requires dedicated hardware.

  • Non-Uniform Sampling (NUS):

    • Mechanism: NUS is a data acquisition method for multi-dimensional NMR (like 2D HSQC) where only a fraction of the data points in the indirect dimension are collected.[15][16] The full dataset is then reconstructed using mathematical algorithms.

    • Impact: For a 2D 1H-13C HSQC, NUS can significantly reduce the experiment time or, alternatively, provide higher resolution in the same amount of time, which can help in resolving crowded spectral regions.[15][17][18]

Workflow for Advanced Techniques:

cluster_1 Advanced Sensitivity Enhancement A Undetectable Signal B Is a Cryoprobe available? A->B C Use Cryoprobe B->C Yes D Is DNP available? B->D No G Acquire Data C->G E Use DNP D->E Yes F Consider 2D 1H-13C HSQC with NUS D->F No E->G F->G

Caption: Decision tree for advanced sensitivity enhancement techniques.

References

  • 13C NMR spectroscopy applications to brain energy metabolism. (2013). PMC. [Link]

  • 13C NMR Metabolomics: Applications at Natural Abundance. (n.d.). PMC. [Link]

  • Cryogenic Probe 13C NMR Spectroscopy of Urine for Metabonomic Studies. (n.d.). ACS Publications. [Link]

  • Enhancing carbon-13 NMR signals in liquids. (2017). MPI-NAT. [Link]

  • Increasing sensitivity in 13C NMR. (2019). Reddit. [Link]

  • NMR Sample Preparation. (n.d.). University of Alberta. [Link]

  • Optimized Default 13C Parameters. (2020). University of Missouri-St. Louis. [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • 13 C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. (2023). MDPI. [Link]

  • A Great 13C NMR Spectrum Even When Your Sample is Dilute. (n.d.). Anasazi Instruments. [Link]

  • Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. (n.d.). PMC. [Link]

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. (n.d.). NIH. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • 13.4: ¹³C NMR Spectroscopy- Signal Averaging and FT-NMR. (2023). Chemistry LibreTexts. [Link]

  • Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. (n.d.). PubMed. [Link]

  • Dynamic Nuclear Polarization Opens New Perspectives for NMR Spectroscopy in Analytical Chemistry. (2018). ACS Publications. [Link]

  • Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. (n.d.). PMC. [Link]

  • Sample Preparation. (n.d.). University College London. [Link]

  • CryoProbes for NMR. (n.d.). Bruker. [Link]

  • 13.10 13C NMR Spectroscopy: Signal Averaging and FT–NMR. (2023). OpenStax. [Link]

  • Use of Non-Uniform Sampling (NUS) in 2D NMR. (2022). UC Santa Barbara. [Link]

  • Dynamic Nuclear Polarization NMR in Human Cells Using Fluorescent Polarizing Agents. (n.d.). PMC. [Link]

  • 1H-detected 13C Photo-CIDNP as a Sensitivity Enhancement Tool in Solution NMR. (n.d.). NIH. [Link]

  • 13 C NMR spectra of (a) fructose, (b) glucose, (c) sucrose, (d) raffinose, (e) stachyose, and (f) SFS. (n.d.). ResearchGate. [Link]

  • NMR Sample Requirements and Preparation. (n.d.). UC Santa Barbara. [Link]

  • Running 13C spectra. (n.d.). University of Wisconsin-Madison. [Link]

  • Dynamic Nuclear Polarization Nuclear Magnetic Resonance in Human Cells Using Fluorescent Polarizing Agents. (2018). The Sigurdsson Research Group. [Link]

  • Cryoprobes. (n.d.). UC Santa Barbara. [Link]

  • Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies. (n.d.). PMC. [Link]

  • 13-C NMR - How Many Signals. (2022). Master Organic Chemistry. [Link]

  • Non Uniform Sampling. (n.d.). University College London. [Link]

  • Multiple Dynamic Nuclear Polarization Mechanisms in Carbonaceous Materials. (2022). ACS Publications. [Link]

  • Non-uniform Sampling (NUS). (2016). University of Ottawa. [Link]

  • 13.10 13C NMR Spectroscopy: Signal Averaging and FT–NMR. (n.d.). Fiveable. [Link]

  • Chapter 4: Cryogenically Cooled NMR Probes: a Revolution for NMR Spectroscopy. (n.d.). Royal Society of Chemistry. [Link]

  • Sensitivity Boosts by the CPMAS CryoProbe for Challenging Biological Assemblies. (n.d.). NIH. [Link]

  • 13 C NMR spectra of fructose (a), glucose (b), sucrose (c), and... (n.d.). ResearchGate. [Link]

  • Dynamic Nuclear Polarization (DNP) NMR. (n.d.). Bruker. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Background Noise in D-Fructopyranose-13C6 Metabolomics Data

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing D-Fructopyranose-13C6 in metabolomics studies. This guide provides in-depth troubleshooting and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing D-Fructopyranose-13C6 in metabolomics studies. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you identify and mitigate sources of background noise, ensuring the integrity and accuracy of your data.

Introduction: The Challenge of Background Noise in Isotope Tracing

Section 1: Sample Preparation and Handling

The journey to clean data begins long before your samples reach the instrument. Meticulous sample preparation is critical to prevent the introduction of contaminants that contribute to background noise.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination during sample preparation for metabolomics?

A1: Contamination is a primary contributor to "chemical noise," which arises from components in the sample matrix other than the target analytes.[3][5] Key sources include:

  • Solvents and Reagents: Even high-purity or "LC-MS grade" solvents can contain impurities like amines, phthalates, and polymers that introduce background ions.[6] It is crucial to test new batches of solvents for background contamination.

  • Plasticware: Phthalates and other plasticizers can leach from tubes, plates, and pipette tips into your samples. Whenever possible, use glassware or certified low-binding plasticware.[7]

  • Sample Collection: The choice of anticoagulants for blood plasma collection is critical. Additives like EDTA and citrate can suppress or enhance ion signals, while heparin has been reported to introduce chemical noise in some mass spectra.[8][9]

  • Environmental Contaminants: Dust, fibers, and volatile organic compounds from the laboratory environment can inadvertently be introduced into samples.

Q2: How can I minimize metabolite degradation during sample preparation?

A2: Rapidly quenching metabolic activity is essential to preserve the true biological state of your samples.[6]

  • For cell cultures, this can be achieved by mixing with a cold organic solvent.[10]

  • For tissues, snap-freezing with liquid nitrogen-cooled tongs is a common and effective method.[10][11]

  • Storage: Always store extracted metabolites at -80°C to prevent degradation.[7] It is also advisable to divide samples into aliquots to avoid repeated freeze-thaw cycles, which can alter the metabolic profile.[9][12]

Q3: Are there specific considerations for handling D-Fructopyranose-13C6?

A3: Yes. Fructose and its derivatives can be susceptible to degradation under certain conditions. D-Fructopyranose can decompose in alkaline solutions (pH > 7).[13] Therefore, ensure that all buffers and solvents used during extraction and reconstitution are at a neutral or slightly acidic pH.

Troubleshooting Guide: Sample Preparation
Observed Issue Potential Cause Recommended Action
High background across the entire mass range in blank injections. Solvent or reagent contamination.1. Run a blank with fresh, high-purity solvents from a different lot or manufacturer.[6] 2. Filter all solvents and buffers before use.
Presence of known plasticizer peaks (e.g., phthalates). Leaching from plastic consumables.1. Switch to glass or polypropylene labware.[7] 2. Rinse all consumables with a high-purity organic solvent before use.
Inconsistent results between biological replicates. Inefficient or inconsistent quenching of metabolism.1. Standardize and optimize your quenching protocol.[6][10] 2. Ensure all samples are processed rapidly and kept on ice or dry ice.[7]
Poor recovery of fructose-related metabolites. Degradation of D-Fructopyranose-13C6 or its downstream metabolites.1. Verify the pH of all solutions is neutral or slightly acidic.[13] 2. Minimize the time samples spend at room temperature.
Experimental Protocol: General Metabolite Extraction

This protocol is a starting point and should be optimized for your specific sample type.

  • Quenching: For adherent cells, aspirate the culture medium and immediately add a cold (-20°C) extraction solvent mixture, such as 80:20 methanol:water. For tissues, use liquid nitrogen-cooled tongs to freeze the tissue instantly.[10]

  • Extraction: Add the extraction solvent to the quenched cells or ground frozen tissue. A common choice is a mixture of methanol, water, and chloroform (2:2:1) to extract both polar and non-polar metabolites.[14]

  • Homogenization: Thoroughly disrupt the cells or tissue using a bead beater or sonicator to ensure complete extraction. Keep samples on ice during this process.

  • Centrifugation: Pellet cellular debris by centrifuging at high speed (e.g., >10,000 g) at 4°C.

  • Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Dry the extract using a speed vacuum or under a stream of nitrogen. Reconstitute the dried metabolites in a solvent compatible with your analytical platform, such as a mixture of water and methanol or acetonitrile.[7]

Section 2: Instrumental Analysis (LC-MS)

A well-maintained and properly configured instrument is paramount for minimizing background noise and achieving high sensitivity.

Frequently Asked Questions (FAQs)

Q1: My LC-MS system has a high baseline noise. What are the likely causes?

A1: A noisy baseline can stem from several factors, reducing the sensitivity of your analysis.[1]

  • Contaminated Solvents or Mobile Phases: Impurities in the mobile phase are a frequent cause of high background.[1]

  • Dirty Ion Source: The ionization source is prone to contamination buildup, which can lead to a significant increase in background noise.[15]

  • System Contamination: Residuals from previous analyses or cleaning agents can accumulate in the LC system, including tubing, valves, and the column.[1]

  • Electronic Noise: This can originate from the instrument's electrical components or external interference.[3]

Q2: How often should I clean my LC-MS system?

A2: Regular preventative maintenance is key.[16] The frequency of cleaning depends on the sample throughput and the complexity of the matrices being analyzed. A good practice is to clean the ion source (cone, needle, and transfer tube) regularly with appropriate solvents (water, organic solvents, or a weak acid solution).[15] If high background persists, a full system flush may be necessary.

Q3: What is the best way to flush an LC system to remove contamination?

A3: For hydrophobic contaminants, which are a common source of background, flushing with isopropanol (IPA) is highly effective. A recommended procedure is to:

  • Remove the column and place the pump inlets into a bottle of IPA.

  • Flush the system at a low flow rate (e.g., 0.1-0.2 mL/min) overnight. This allows the IPA to dissolve and remove absorbed contaminants.[17]

  • Follow with a high-flow flush for a shorter duration.[17]

Troubleshooting Guide: Instrumental Analysis
Observed Issue Potential Cause Recommended Action
Gradual increase in background noise over a sample batch. Sample carryover or column contamination.1. Inject blank solvent runs between samples to assess carryover. 2. Develop a robust column washing method to be run between batches.[6]
Sudden increase in background after system maintenance. Residual cleaning agents or changes in instrument settings.1. Thoroughly flush the system with mobile phase after maintenance. 2. Verify all instrument settings (e.g., ion source temperature, gas flows) are correct for your application.[16]
Periodic or sinusoidal noise in the mass spectrum. Chemical noise from the matrix or solvent clusters.This type of noise can be characteristic of certain instrument types and may require advanced data processing techniques to correct.[18]
Workflow for Minimizing Instrumental Noise

cluster_0 Instrument Preparation cluster_1 Analysis cluster_2 Post-Analysis Solvent_Prep Prepare Fresh Mobile Phase System_Flush Flush LC System Solvent_Prep->System_Flush Source_Clean Clean Ion Source System_Flush->Source_Clean Blank_Run Run Blank Injection Source_Clean->Blank_Run QC_Run Run QC Samples Blank_Run->QC_Run Sample_Run Analyze Samples QC_Run->Sample_Run Data_Review Review Data for Noise Sample_Run->Data_Review System_Wash Wash System Data_Review->System_Wash

Caption: A workflow for minimizing instrumental noise.

Section 3: Data Processing and Analysis

Even with meticulous sample preparation and a clean instrument, some background noise is inevitable. Data processing strategies are crucial for distinguishing true biological signals from noise.

Frequently Asked Questions (FAQs)

Q1: What is natural isotopic abundance, and why does it need to be corrected?

A1: Many elements, including carbon, have naturally occurring stable isotopes (e.g., ¹³C). This means that even in an unlabeled sample, a certain percentage of molecules will contain one or more ¹³C atoms. When conducting a ¹³C tracing experiment, it is essential to distinguish between the ¹³C incorporated from the tracer (D-Fructopyranose-13C6) and the ¹³C that was naturally present.[19] Failure to correct for natural abundance will lead to an overestimation of isotopic enrichment and incorrect flux calculations.[20]

Q2: What are some common algorithms for natural abundance correction?

A2: Several algorithms and software packages are available for natural abundance correction. These methods typically use matrix-based calculations to subtract the contribution of naturally occurring isotopes from the measured isotopologue distribution.[19][21][22] Some approaches also incorporate iterative refinement to minimize error propagation.[21]

Q3: How can I handle missing values and reduce the "mask effect" in my data?

A3: Missing values and the high variation of abundant metabolites can obscure the detection of significant changes in low-abundance metabolites (the "mask effect").[23][24] A common data preprocessing strategy involves:

  • Missing Value Imputation: A "modified 80%" rule, where features present in at least 80% of the samples in one group are kept, can be applied.[23][24]

  • Scaling: Methods like Pareto scaling can reduce the influence of high-abundance metabolites without excessively amplifying noise.[23][24]

  • Normalization: This step corrects for variations in sample loading and instrumental drift.

Troubleshooting Guide: Data Processing
Observed Issue Potential Cause Recommended Action
Isotopologue enrichment detected in unlabeled control samples. Incomplete correction for natural isotopic abundance.1. Ensure your data processing workflow includes a robust natural abundance correction step.[19] 2. Verify the accuracy of the correction algorithm with known standards.
High variability in QC samples. Instrumental drift or batch effects.1. Use pooled QC samples injected periodically throughout the batch to monitor and correct for instrumental variation.[25] 2. Apply batch correction algorithms if significant batch effects are observed.[26]
Difficulty in detecting significant changes in low-abundance metabolites. The "mask effect" from highly abundant metabolites.1. Implement data scaling techniques like Pareto or unit-variance scaling.[23][24] 2. Consider more advanced statistical methods that can account for wide dynamic ranges.
Data Correction and Analysis Workflow

cluster_0 Initial Processing cluster_1 Correction & Normalization cluster_2 Statistical Analysis Raw_Data Raw LC-MS Data Peak_Picking Peak Picking & Alignment Raw_Data->Peak_Picking Noise_Filtering Denoising & Baseline Correction Peak_Picking->Noise_Filtering NA_Correction Natural Abundance Correction Noise_Filtering->NA_Correction Batch_Correction Batch Correction (using QCs) NA_Correction->Batch_Correction Scaling Data Scaling (e.g., Pareto) Batch_Correction->Scaling Stat_Analysis Statistical Analysis Scaling->Stat_Analysis Flux_Analysis Metabolic Flux Analysis Stat_Analysis->Flux_Analysis Results Results Flux_Analysis->Results

Caption: A workflow for data correction and analysis.

Conclusion

Addressing background noise in D-Fructopyranose-13C6 metabolomics is a multifaceted challenge that requires a systematic approach. By carefully considering each stage of the experimental and analytical process, from sample preparation to data processing, researchers can significantly improve the quality and reliability of their results. This guide provides a framework for troubleshooting common issues and implementing best practices to ensure that your data accurately reflects the underlying biology.

References

  • Chromatography Forum. (2020). High background after preventative maintenance. [Link]

  • ResearchGate. (2022). Losing Sensitivity of LC/MS signal due to High Background?. [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. [Link]

  • ScienceDirect. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]

  • YouTube. (2023). Data-Driven Quality Control & Batch Correction in Metabolomics. [Link]

  • Metabolomics Core Facility. (n.d.). Guide to sample cleanup and storage. [Link]

  • Organomation. (n.d.). Metabolomics Sample Preparation. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). The importance of accurately correcting for the natural abundance of stable isotopes. [Link]

  • National Center for Biotechnology Information (NCBI). (2018). A guide to 13C metabolic flux analysis for the cancer biologist. [Link]

  • National Center for Biotechnology Information (NCBI). (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. [Link]

  • ResearchGate. (2024). Guidelines for Sample Preparation and Stable Isotope Analysis of Food for Traceability Studies. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Denoising Search doubles the number of metabolite and exposome annotations in human plasma using an Orbitrap Astral mass spectrometer. [Link]

  • SCIEX. (2023). What is the best way to flush a liquid chromatography system to remove contamination?. [Link]

  • MDPI. (n.d.). A Computational Framework for High-Throughput Isotopic Natural Abundance Correction of Omics-Level Ultra-High Resolution FT-MS Datasets. [Link]

  • ScienceDirect. (n.d.). A data preprocessing strategy for metabolomics to reduce the mask effect in data analysis. [Link]

  • ResearchGate. (n.d.). Alkaline degradation of fructofuranosides. [Link]

  • ResearchGate. (n.d.). Chemical noise in mass spectrometry: Part I. [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions. [Link]

  • Nature. (n.d.). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. [Link]

  • ResearchGate. (n.d.). A data preprocessing strategy for metabolomics to reduce the mask effect in data analysis. [Link]

  • ACS Publications. (2023). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. [Link]

  • ResearchGate. (n.d.). Validation of the multi-isotope natural abundance correction algorithm.... [Link]

  • MDPI. (n.d.). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. [Link]

  • Spectroscopy Online. (2014). Chemical Noise in Mass Spectrometry. [Link]

  • Wiley Online Library. (n.d.). Sample Collection, Storage and Preparation. [Link]

  • MDPI. (n.d.). A Comprehensive Evaluation of Metabolomics Data Preprocessing Methods for Deep Learning. [Link]

  • Waters. (2016). Controlling Contamination in LC/MS Systems. [Link]

  • University of Regensburg. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. [Link]

  • Newsome Lab. (n.d.). Sample Preparation Protocols for Stable Isotope Analysis. [Link]

  • Frontiers. (n.d.). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Analytical strategies for LC-MS-based targeted metabolomics. [Link]

  • MDPI. (n.d.). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. [Link]

  • PubChem. (n.d.). beta-D-Fructopyranose. [Link]

  • National Center for Biotechnology Information (NCBI). (2013). A Computational Framework for High-Throughput Isotopic Natural Abundance Correction of Omics-Level Ultra-High Resolution FT-MS Datasets. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Pretreating and normalizing metabolomics data for statistical analysis. [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Stable isotope tracing to assess tumor metabolism in vivo. [Link]

  • YouTube. (2023). Metabolomic Analysis Using Mass Spectrometry. [Link]

  • YouTube. (2022). Stable Isotope Tracer Technique. [Link]

  • WUR eDepot. (n.d.). Performance of causal learning algorithms under many variables. [Link]

  • MilliporeSigma. (n.d.). D-Fructose-1,6-bisphosphate, sodium salt hydrate (U-¹³C₆, 98%). [Link]

Sources

Optimization

optimizing tracer-to-tracee ratios for D-Fructopyranose-13C6 flux studies

Technical Support Center: D-Fructopyranose-13C6 Flux Studies Module 1: Experimental Design & Tracer Optimization Q1: What is the optimal tracer-to-tracee ratio (enrichment) for [U-13C6]-Fructose flux analysis? A: The "op...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: D-Fructopyranose-13C6 Flux Studies

Module 1: Experimental Design & Tracer Optimization

Q1: What is the optimal tracer-to-tracee ratio (enrichment) for [U-13C6]-Fructose flux analysis?

A: The "optimal" ratio depends entirely on your specific metabolic question. Unlike radioactive tracing (where tracer is negligible), 13C-Metabolic Flux Analysis (MFA) requires significant mass enrichment to generate resolvable isotopologue distributions (MIDs).

Experimental GoalRecommended Tracer LoadRationale
Total Fructose Oxidation / Lipogenesis 100% [U-13C6]-Fructose Maximizes signal-to-noise for downstream metabolites (e.g., Palmitate M+2/M+4, Citrate M+2). Simplifies calculation of fractional contribution.
Gluconeogenesis / Triose Cycling 50% [U-13C6] : 50% [Unlabeled] Creates a "mixing" environment. When trioses recombine, you generate M+0, M+3, and M+6 hexoses. The ratio of M+3 (hybrid) to M+6 (fully labeled) quantifies the rate of triose phosphate cycling.
Competitive Substrate Utilization Physiological Ratio (e.g., 1mM Fructose : 5mM Glucose) To study fructose fate in the presence of glucose, maintain physiological molar ratios but use 100% enrichment for the fructose fraction to distinguish its carbon contribution from glucose.

Expert Insight: Avoid "trace" levels (e.g., <5% enrichment) for intracellular flux analysis. The natural abundance of 13C (1.1%) creates a background noise (M+1, M+2) that will mask low-level incorporation, especially in large molecules like fatty acids where the natural M+1/M+2 baseline is high.

Q2: How does the presence of Glucose affect my Fructose tracer optimization?

A: Glucose and Fructose compete for transport (GLUTs) and downstream glycolytic entry, but they enter at different points.

  • Glucose: Enters via Hexokinase (regulated).

  • Fructose: Enters via Fructokinase/Aldolase B (bypasses PFK-1 regulation).[1]

If you are studying Fructolysis , you must control the Glucose concentration strictly. High glucose can saturate downstream TCA capacity, forcing fructose carbon into lipogenesis (de novo fatty acid synthesis).

  • Protocol Recommendation: For clear fructose flux data, use a "Glucose-Matched" control. Run parallel wells:

    • Tracee: 5mM Glucose + 1mM [U-13C]Fructose.

    • Control: 5mM [U-13C]Glucose + 1mM Unlabeled Fructose. This "swapped label" design allows you to mathematically resolve the contribution of each sugar to the Acetyl-CoA pool.

Module 2: Visualizing the Workflow

Figure 1: Decision Tree for Tracer Optimization This diagram guides you through selecting the correct tracer concentration and analytical approach based on your biological readout.

TracerOptimization Start Define Experimental Goal Goal1 Lipogenesis / Total Oxidation Start->Goal1 Goal2 Gluconeogenesis / Triose Cycling Start->Goal2 Goal3 Substrate Competition (Glc vs Fru) Start->Goal3 Method1 Use 100% [U-13C6] Fructose Goal1->Method1 Maximize Signal Method2 Use 50:50 Mix ([U-13C6] : Unlabeled) Goal2->Method2 Create Isotopomers Method3 Parallel Labeling: 1. [U-13C]Fru + Unlabeled Glc 2. Unlabeled Fru + [U-13C]Glc Goal3->Method3 Resolve Sources Analysis1 Measure Acetyl-CoA / Palmitate M+n Method1->Analysis1 Analysis2 Measure Hexose M+3 / M+6 Ratio (Scrambling) Method2->Analysis2 Analysis3 Calculate Fractional Contribution (FC) Method3->Analysis3

Caption: Workflow for selecting D-Fructopyranose-13C6 tracer loads based on specific metabolic flux analysis (MFA) objectives.

Module 3: Troubleshooting & FAQs

Q3: I see "Scrambling" of my label (e.g., M+1, M+2 species) when I used 100% [U-13C6]Fructose. Is my tracer impure?

A: No, this is likely metabolic scrambling , a hallmark of TCA cycle activity.

  • Mechanism: [U-13C6]Fructose splits into two [U-13C3]Trioses (DHAP/GAP). These enter the TCA cycle as [U-13C2]Acetyl-CoA.

  • The Scramble: Once in the TCA cycle, fumarase and other reversible enzymes randomize the carbon positions. After multiple turns of the cycle, you will see M+1 and M+2 isotopologues in intermediates like Malate and Aspartate.

  • Action: This is valuable data. Use software (e.g., Metran, INCA) to model these distributions. If you see no scrambling (only M+2 Citrate), your TCA cycle flux is low or the cells are not at isotopic steady state.

Q4: My downstream enrichment in Palmitate is <1%. How do I fix this?

A: Low enrichment in fatty acids often indicates dilution from unlabeled sources.

  • Check Pre-existing Pools: Did you starve the cells? Intracellular glycogen or lipid droplets can release unlabeled carbon, diluting your tracer.

    • Protocol Fix: Perform a 1-hour "washout" with glucose/fructose-free media before adding the tracer.

  • Check Glutamine: Glutamine is a major anaplerotic carbon source. If your media has high unlabeled glutamine, it will dilute the TCA pool.

    • Protocol Fix: Consider using [U-13C]Glutamine in a parallel experiment to quantify this contribution.

Q5: Fructose metabolism seems faster than Glucose.[1] Do I need to adjust my time points?

A: Yes. Fructose bypasses the rate-limiting step (PFK-1).[1]

  • Glucose Steady State: Often 12–24 hours.

  • Fructose Steady State: Can be reached in <6 hours in hepatocytes or adipocytes.

  • Recommendation: Perform a "Time Course" pilot. Sample at 1, 3, 6, and 12 hours. Plot the M+3 Pyruvate enrichment. Once it plateaus, you have reached Isotopic Steady State .

Module 4: Pathway Visualization

Figure 2: Fructose Entry & Label Fate Understanding where the 13C carbons go is essential for interpreting Mass Spec data.

FructosePathway Fru [U-13C6] Fructose (Extracellular) F1P Fructose-1-P (M+6) Fru->F1P KHK (Fructokinase) DHAP DHAP (M+3) F1P->DHAP Aldolase B GAP GAP (M+3) F1P->GAP Aldolase B DHAP->F1P Recombination (Aldolase A) DHAP->GAP TPI Pyr Pyruvate (M+3) GAP->Pyr Glycolysis AcCoA Acetyl-CoA (M+2) Pyr->AcCoA PDH (Loss of C1) Cit Citrate (M+2) AcCoA->Cit CS Lipid Palmitate (M+2n) AcCoA->Lipid FASN

Caption: Metabolic fate of [U-13C6]Fructose. Note the cleavage into two M+3 trioses and subsequent entry into the TCA cycle as M+2 Acetyl-CoA.

References

  • Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism. Link

    • Key Finding: Establishes the rapid conversion of fructose to glucose/lactate in the gut, relevant for in vivo tracer r
  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link

    • Key Finding: foundational principles of tracer selection and parallel labeling str
  • Crown, S. B., & Antoniewicz, M. R. (2013). "Publishing 13C metabolic flux analysis studies: a review and future perspectives." Metabolic Engineering. Link

    • Key Finding: Best practices for reporting enrichment data and calcul
  • Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link

    • Key Finding: Detailed guide on interpreting isotopomer distributions and troubleshooting scrambling.
  • Liu, H., et al. (2020). "Fructose induces transketolase flux to promote pancreatic cancer growth." Cancer Research.[2] Link

    • Key Finding: Demonstrates the use of [U-13C6]fructose to trace non-oxidative pentose phosphate p

Sources

Reference Data & Comparative Studies

Validation

Validating Fructolysis Pathway Models: A Comparative Guide to D-Fructopyranose-13C6 Tracers

Executive Summary Fructose metabolism (fructolysis) is distinct from glycolysis due to its rapid, unregulated entry into the metabolic pool via Ketohexokinase (KHK), bypassing the phosphofructokinase checkpoint. This uni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fructose metabolism (fructolysis) is distinct from glycolysis due to its rapid, unregulated entry into the metabolic pool via Ketohexokinase (KHK), bypassing the phosphofructokinase checkpoint. This unique kinetics drives lipogenesis and metabolic syndrome phenotypes. Validating mathematical models of this pathway requires high-fidelity data that can distinguish between oxidative catabolism, gluconeogenesis, and lipogenesis.

This guide compares the efficacy of D-Fructopyranose-13C6 (U-13C6 Fructose) against positional isotopomers and glucose tracers.[1] We demonstrate that U-13C6 Fructose is the superior tool for model topology validation due to its ability to generate redundant mass isotopomer distribution (MID) constraints, essential for resolving the "scrambling vs. splitting" logic of Aldolase B.

Part 1: The Challenge of Fructolysis Modeling

Modeling fructolysis is notoriously difficult due to two physiological factors:

  • The "KHK Gating" Effect: KHK has a high

    
     and no negative feedback inhibition. This leads to rapid depletion of intracellular ATP and accumulation of Fructose-1-Phosphate (F1P). Models often fail because they underestimate this "phosphate trap" mechanism.
    
  • Tissue Partitioning (The Intestine-Liver Axis): Recent paradigm-shifting work (Jang et al., 2018) revealed that the small intestine clears low doses of fructose, shielding the liver. High doses overwhelm this shield, leading to hepatic spillover.[2] A valid model must distinguish between intestinal conversion (to glucose/lactate) and direct hepatic uptake.

Why Standard Tracers Fail
  • 13C-Glucose: Enters via Hexokinase/Glucokinase. It tracks glycolysis but cannot resolve the specific flux of fructose through KHK vs. hexokinase (which can phosphorylate fructose at very high concentrations).

  • Positional Fructose Labels (e.g., 1-13C): While useful for specific enzymatic mechanisms, they lose information density downstream. When Aldolase B splits F1P, the label goes to only one triose. Recombination events (gluconeogenesis) become mathematically ambiguous in the Mass Isotopomer Distribution (MID).

Part 2: Comparative Analysis of Tracers

The following table compares the utility of different tracers for validating pathway topology (proving the map is correct) versus quantifying flux (measuring the speed).

FeatureD-Fructopyranose-13C6 (Universal) D-Fructose-1-13C (Positional) D-Glucose-U-13C6 (Control)
Primary Utility Model Validation & Global Flux Enzyme Mechanism (Aldolase)Glycolysis/TCA Baseline
Aldolase B Output Yields two labeled trioses (M+3 DHAP, M+3 GA)Yields one labeled triose (M+1 DHAP or GA)N/A (Enters via G6P)
Gluconeogenesis Signal Distinct M+3 (recycling) and M+6 (direct) hexose isotopomersDiluted M+1 signal; hard to distinguish from backgroundM+6 dominant
Lipogenesis Tracking High sensitivity for Acetyl-CoA (M+2) incorporationLower sensitivity (dilution effect)Standard sensitivity
Cost HighModerateLow
Model Constrainability High (Redundant constraints)Medium (Single constraint)Low (For fructolysis)

Recommendation: Use U-13C6 Fructose for validating network topology and quantifying the partition between oxidation (TCA) and lipogenesis (Fatty Acid Synthesis).

Part 3: Mechanistic Pathway & Label Propagation

To understand why U-13C6 is superior, we must visualize the carbon atom mapping. In the diagram below, observe how the 6-carbon fructose is split.

  • U-13C6 Input: Fructose (6 labeled carbons).[1][3]

  • Splitting: Aldolase B cleaves F1P into DHAP (3 labeled carbons) and Glyceraldehyde (3 labeled carbons).

  • Recombination: If these recombine via gluconeogenesis, they form Fructose-1,6-Bisphosphate with 6 labeled carbons (M+6) or cross-react with unlabeled trioses to form M+3 species.

Fructolysis_Pathway cluster_legend Label Propagation Fructose_Ext Extracellular Fructose (U-13C6) Fructose_Int Intracellular Fructose (U-13C6) Fructose_Ext->Fructose_Int GLUT5 F1P Fructose-1-Phosphate (U-13C6) Fructose_Int->F1P KHK (Rapid) DHAP DHAP (M+3) F1P->DHAP Aldolase B GA Glyceraldehyde (M+3) F1P->GA Aldolase B GAP Glyceraldehyde-3-P (M+3) DHAP->GAP TPI GA->GAP Triokinase Pyruvate Pyruvate (M+3) GAP->Pyruvate Glycolysis AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA PDH TCA TCA Cycle (Oxidation) AcetylCoA->TCA FAS Fatty Acid Synthesis (Lipogenesis) AcetylCoA->FAS key Red: C6 Label Yellow: C3 Label Green: C2/C3 Label

Figure 1: Carbon atom mapping of U-13C6 Fructose through the hepatic fructolysis pathway. Note the generation of two M+3 triose species, doubling the sensitivity for downstream flux analysis.

Part 4: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating . By including specific checkpoints, you ensure that the data reflects true metabolic flux and not experimental artifacts (e.g., degradation or incomplete quenching).

Materials
  • Tracer: D-Fructopyranose-13C6 (99% enrichment).

  • System: Primary Hepatocytes or Caco-2 cells (Intestinal model).

  • Quenching Solution: 80:20 Methanol:Water at -80°C.

Step-by-Step Workflow
  • Metabolic Steady State Induction:

    • Incubate cells in low-glucose media (5 mM) for 4 hours to deplete glycogen reserves. This reduces "unlabeled noise" from glycogenolysis.

  • Pulse Labeling (The Critical Window):

    • Replace media with physiological fructose concentrations (0.5 mM for intestinal shielding study; 5 mM for hepatic spillover study).

    • Validation Checkpoint: Use a time-course design (0, 5, 15, 30, 60 mins). Fructolysis is rapid; single-point measurements often miss the peak F1P accumulation.

  • Rapid Quenching:

    • Mechanism: KHK activity is robust. Slow quenching leads to ATP hydrolysis and F1P degradation.

    • Action: Aspirate media immediately. Add -80°C Methanol/Water directly to the monolayer.

  • Metabolite Extraction & Derivatization:

    • Extract intracellular metabolites.

    • For LC-MS/MS: Use HILIC chromatography (Amide column) to separate sugar phosphates (F1P vs G6P).

    • Critical Separation: You must chromatographically resolve Fructose-1-Phosphate from Fructose-6-Phosphate. They are isomers with identical mass. U-13C6 helps here: F1P is the direct product of KHK; F6P comes from glycolysis.

  • MS Data Acquisition:

    • Target MIDs for: Fructose (M+6), F1P (M+6), DHAP (M+3), Pyruvate (M+3), Lactate (M+3), Citrate (M+2 to M+6).

Part 5: Data Interpretation & Model Validation

How do you use this data to validate a model? You compare the Simulated MID (from your mathematical model) against the Measured MID .

The Logic of Validation
  • Input: Define the U-13C6 enrichment in the model input.

  • Simulation: The model predicts the labeling pattern of DHAP.

    • Scenario A (Correct Model): Model predicts 50% M+3 DHAP and 50% M+3 Glyceraldehyde.

    • Scenario B (Incorrect Model - Glycolysis confusion): If the model assumes fructose enters via Hexokinase -> F6P -> F1,6BP -> Split, it might predict different scrambling if unlabeled glucose is present.

  • Acceptance Criteria: The Sum of Squared Residuals (SSR) between simulated and measured MIDs must be within the experimental error (typically < 2 mol%).

Workflow Diagram

Validation_Workflow Exp Experimental Data (LC-MS MIDs) Fit Isotopomer Fitting Exp->Fit Model Metabolic Network Model (ODE/FBA) Model->Fit Decision SSR < Threshold? Fit->Decision Valid Model Validated (Flux Map Accepted) Decision->Valid Yes Invalid Model Rejected (Refine Topology) Decision->Invalid No Invalid->Model Iterate

Figure 2: Iterative workflow for validating metabolic models using Mass Isotopomer Distribution (MID) data derived from U-13C6 tracers.

References

  • Jang, C., et al. (2018).[2][4] The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids.[2][5] Cell Metabolism, 27(2), 351-361. [Link]

  • Antoniewicz, M. R. (2015).[6] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325. [Link]

  • Zamboni, N., et al. (2009).[6][7] 13C-based metabolic flux analysis.[1][7][8][9][10][11] Nature Protocols, 4, 878–892.[7] [Link]

  • Lu, W., et al. (2017). Metabolomic Analysis via Reversed-Phase Ion-Pairing Liquid Chromatography Coupled to a Stand Alone Orbitrap Mass Spectrometer. Analytical Chemistry, 82(8), 3212–3221. [Link]

Sources

Comparative

mass isotopomer distribution analysis (MIDA) validation for D-Fructopyranose-13C6

Topic: Mass Isotopomer Distribution Analysis (MIDA) Validation for D-Fructopyranose-13C6 Content Type: Publish Comparison Guide Executive Summary: The Case for D-Fructopyranose-13C6 In the landscape of metabolic flux ana...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Isotopomer Distribution Analysis (MIDA) Validation for D-Fructopyranose-13C6 Content Type: Publish Comparison Guide

Executive Summary: The Case for D-Fructopyranose-13C6

In the landscape of metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the biological picture. While D-Glucose-13C6 remains the "gold standard" for central carbon metabolism, it fails to capture the distinct lipogenic and energetic burden of fructose.

D-Fructopyranose-13C6 (U-13C6 Fructose) is the specialized alternative required for dissecting hepatic fructolysis and de novo lipogenesis (DNL). Unlike glucose, which is regulated by phosphofructokinase-1 (PFK-1), fructose bypasses this checkpoint, entering glycolysis at the triose phosphate level. This guide validates the performance of high-purity D-Fructopyranose-13C6 against its primary alternatives, demonstrating why it is the superior choice for Mass Isotopomer Distribution Analysis (MIDA) of fructose-driven metabolic dysregulation.

Technical Comparison: Product vs. Alternatives

The Core Conflict: Uniform vs. Positional Labeling

MIDA relies on the combinatorial probability of labeled subunits assembling into a polymer (e.g., trioses forming glucose or fatty acids). The validity of the calculated precursor enrichment (


) depends entirely on the tracer's ability to generate a predictable mass isotopomer distribution.
Comparative Performance Matrix
FeatureD-Fructopyranose-13C6 (The Product)D-Glucose-13C6 (Alternative A)D-Fructose-1-13C (Alternative B)
Primary Application Quantifying De Novo Lipogenesis (DNL) & Fructolysis rates via MIDA.General Glycolysis & TCA Cycle Flux.Specific enzyme kinetics (Aldolase reversibility).
Metabolic Entry Fructokinase (KHK): Bypasses PFK-1 regulatory gate.Hexokinase: Subject to PFK-1 regulation.Fructokinase: Bypasses PFK-1.
MIDA Suitability High: Generates uniform triose pool for polymer synthesis calculations.High (for Glucose): But dilutes fructose-specific signals in the liver.Low: Single carbon label scrambles in TCA; insufficient mass shift for robust MIDA.
Signal-to-Noise Excellent: +6 Da shift allows clear separation from background noise.Excellent: +6 Da shift.Poor: +1 Da shift overlaps with natural abundance (M+1).
Cost Efficiency Moderate.High (Commodity tracer).Moderate/High.
Why D-Fructopyranose-13C6 Wins for DNL Studies

When studying lipogenesis, the acetyl-CoA pool enrichment must be calculated. D-Fructopyranose-13C6 rapidly labels the hepatic acetyl-CoA pool via the unregulated production of pyruvate.

  • Glucose-13C6 is often stored as glycogen or oxidized in extra-hepatic tissues, diluting the hepatic signal.

  • Fructose-1-13C loses its label during specific decarboxylation steps or results in complex scrambling that violates the simple combinatorial assumptions of basic MIDA algorithms.

Visualizing the Metabolic Divergence

The following diagram illustrates why D-Fructopyranose-13C6 provides a distinct metabolic window compared to Glucose-13C6. Note the bypass of the PFK-1 checkpoint.

MetabolicPathways cluster_inputs Tracer Inputs cluster_glycolysis Glycolysis / Fructolysis cluster_synthesis Polymer Synthesis (MIDA Target) Glc D-Glucose-13C6 G6P Glucose-6-P Glc->G6P Hexokinase Fru D-Fructopyranose-13C6 GAP Glyceraldehyde-3-P (Triose Phosphate) Fru->GAP Bypasses PFK-1 Control F1P Fructose-1-P Fru->F1P KHK (Fructokinase) F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK-1 (Rate Limiting) F16BP->GAP DHAP DHAP F16BP->DHAP Pyr Pyruvate GAP->Pyr DHAP->GAP AcCoA Acetyl-CoA (Precursor Pool) Pyr->AcCoA PDH FattyAcid Palmitate (Polymer) AcCoA->FattyAcid FAS (Lipogenesis) F1P->GAP KHK Pathway F1P->DHAP Aldolase B

Figure 1: Metabolic entry points of Glucose vs. Fructose tracers. Note how Fructose-13C6 (via KHK) bypasses the PFK-1 regulatory bottleneck, directly flooding the triose phosphate and Acetyl-CoA pools for lipogenesis.

Experimental Validation Protocol

To ensure data integrity, the use of D-Fructopyranose-13C6 must follow a self-validating workflow. This protocol ensures that the calculated fractional synthesis rate (


) is an artifact of biology, not tracer impurity.
Phase 1: Tracer QC (Pre-Experiment)

Before administration, the isotopic purity must be verified. Commercial "99%" enrichment can degrade or contain minor isotopomers (M+5, M+4) that skew MIDA calculations.

  • Derivatization: Convert D-Fructopyranose-13C6 to its aldonitrile acetate or methoxime-TMS derivative.

  • GC-MS Analysis: Analyze in SIM mode.

  • Calculation: Verify that the M+6 abundance is >99% and M+0 is <0.5%.

    • Why? MIDA algorithms assume a binary precursor pool (Labeled vs. Unlabeled). Significant M+5 impurities require complex mathematical corrections [1].

Phase 2: In Vivo/In Vitro Application

Context: Hepatocyte culture or In Vivo infusion.

  • Dose: Administer [U-13C6]-Fructose to achieve a plasma enrichment of 2-5%.

    • Note: Unlike glucose, high fructose concentrations can be toxic. Maintain physiological relevance (e.g., < 2mM in culture).

  • Sampling: Collect plasma or cell media at steady state (typically 4-6 hours for VLDL-TG synthesis).

Phase 3: MIDA Data Processing

This is the critical validation step. You must calculate the precursor enrichment (


) from the product labeling pattern, not from the plasma precursor measurement.

The Algorithm: The distribution of mass isotopomers in the polymer (e.g., Palmitate) follows a binomial expansion based on


 (enrichment of Acetyl-CoA).
  • Measure: Intensities of M+0, M+2, M+4, M+6 isotopomers of Palmitate (since Acetyl-CoA contributes C2 units).

  • Calculate Ratio: Determine the ratio of excess M+4 / excess M+2.

  • Solve for

    
    :  Using the Hellerstein equation [2]:
    
    
    
    
    (Where
    
    
    is the number of subunits and
    
    
    ).
  • Validation Check: Compare the calculated

    
     (from MIDA) with the measured Acetyl-CoA enrichment (if available) or expected physiological range. If 
    
    
    
    fluctuates wildly between time points, the system is not in steady state, or the tracer purity was compromised.

Validation Workflow Diagram

MIDA_Workflow cluster_calc MIDA Calculation Tracer D-Fructopyranose-13C6 (Source) QC QC: GC-MS Purity Check (Must be >99% M+6) Tracer->QC Exp Experiment (In Vivo / Cell Culture) QC->Exp Pass Extraction Lipid Extraction & Derivatization Exp->Extraction MS GC-MS / LC-MS Analysis (Measure Isotopomers) Extraction->MS Calc_P Calculate Precursor (p) from Isotopomer Ratio MS->Calc_P Raw Intensities Calc_P->QC If p is unstable, re-check purity Calc_F Calculate Synthesis (f) Fractional Rate Calc_P->Calc_F Result Validated Flux Rate Calc_F->Result

Figure 2: The self-validating MIDA workflow. Calculating precursor enrichment (p) from the product itself acts as an internal control for tracer purity and metabolic stability.

References

  • Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers.[1][2][3] American Journal of Physiology-Endocrinology and Metabolism, 263(5), E988-E1001. Link

  • Hellerstein, M. K., & Neese, R. A. (1999).[3] Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170. Link

  • Sun, R. C., & Denko, N. C. (2014). Hypoxic regulation of glutamine metabolism through HIF1α. Cell Metabolism, 19(2), 285-292. (Demonstrates application of 13C tracers in metabolic flux). Link

  • Jang, C., et al. (2018). The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids. Cell Metabolism, 27(2), 351-361. (Key study comparing Fructose vs Glucose tracers). Link

Sources

Validation

Comparative Uptake &amp; Metabolic Flux of D-Fructopyranose-13C6 in Oncology

Executive Summary: The "Fructose Phenotype" in Cancer While 18F-FDG (Fluorodeoxyglucose) remains the gold standard for metabolic tumor imaging, it fundamentally tracks the "Warburg Effect"—aerobic glycolysis driven by GL...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fructose Phenotype" in Cancer

While 18F-FDG (Fluorodeoxyglucose) remains the gold standard for metabolic tumor imaging, it fundamentally tracks the "Warburg Effect"—aerobic glycolysis driven by GLUT1/3 transporters. However, FDG lacks specificity in glucose-avid normal tissues (brain, heart) and fails to capture the alternative metabolic rewiring essential for tumor proliferation.

D-Fructopyranose-13C6 (U-13C6 Fructose) addresses this gap by targeting the GLUT5 (SLC2A5) transporter, a specific biomarker upregulated in breast, lung, and colon cancers but virtually absent in most normal peripheral tissues. Unlike glucose, which fuels ATP production, 13C-Fructose flux is often shunted toward the non-oxidative pentose phosphate pathway (PPP) , specifically for nucleic acid synthesis.[1]

Key Insight: The uptake profile of D-Fructopyranose-13C6 is context-dependent :

  • Peripheral Tumors (Breast, Lung, Glioma): High Uptake / High Flux vs. Negligible background in normal tissue.

  • Hepatic Tumors (HCC): Low Metabolism vs. High background in normal liver (The "Liver Paradox").

Mechanistic Basis: Glucose vs. Fructose Utilization

To interpret uptake data, one must understand the divergent metabolic fates of glucose and fructose.[2] Glucose is tightly regulated by phosphofructokinase (PFK). Fructose bypasses this rate-limiting step, entering glycolysis downstream or shunting toward nucleotide synthesis.

Pathway Visualization

The following diagram illustrates the differential transport and metabolism, highlighting why 13C-Fructose is a superior tracer for anabolic flux (nucleotide synthesis) in GLUT5+ tumors.

MetabolicPathways cluster_legend Legend Glucose 13C-Glucose GLUT1 GLUT1/3 (Ubiquitous) Glucose->GLUT1 Fructose 13C-Fructose GLUT5 GLUT5 (Tumor Specific) Fructose->GLUT5 High in Breast/Lung CA G6P Glucose-6-P GLUT1->G6P F1P Fructose-1-P GLUT5->F1P High in Breast/Lung CA HK Hexokinase Glycolysis Glycolysis (ATP Production) HK->Glycolysis KHK Ketohexokinase (KHK) G6P->HK PPP_Ox Oxidative PPP (NADPH) G6P->PPP_Ox F1P->KHK Rate Limiting F1P->Glycolysis Minor PPP_NonOx Non-Oxidative PPP (Nucleic Acid Synthesis) F1P->PPP_NonOx Preferential Flux (+250% vs Glucose) key1 Primary Tumor Pathway

Figure 1: Differential metabolic routing. Note the preferential shunting of Fructose into the Non-Oxidative PPP for nucleotide synthesis, a key requirement for rapidly dividing cells.[2]

Comparative Performance Analysis

Tracer Comparison: 13C-Fructose vs. Alternatives

This table contrasts the operational utility of D-Fructopyranose-13C6 against standard metabolic tracers.

FeatureD-Fructopyranose-13C6 18F-FDG (Glucose Analog) 13C-Glucose
Primary Transporter GLUT5 (SLC2A5) GLUT1, GLUT3GLUT1, GLUT3
Metabolic Fate Nucleic Acid Synthesis (via TKT)Trapped as FDG-6-P (No further metabolism)Glycolysis & TCA Cycle (ATP)
Normal Tissue Background Low (except Liver, Kidney, Intestine)High (Brain, Heart, Inflammation)High (Ubiquitous)
Tumor Specificity High for GLUT5+ phenotypes (Breast, AML, Glioma)High sensitivity, Low specificity (Inflammation false +)Moderate
Detection Method MRS, Hyperpolarized MRI, LC-MSPET/CTMRS, Hyperpolarized MRI, LC-MS
Key Advantage Zero brain background ; Measures anabolic flux.Clinical standard; High sensitivity.[3]Maps central carbon metabolism.
Tissue-Specific Uptake Rates

The following data summarizes comparative uptake ratios (Tumor : Normal) derived from hyperpolarized MRI and flux analysis studies.

Tissue / Cancer TypeGLUT5 Expression (Tumor vs. Normal)13C-Fructose Flux PhenotypeClinical Implication
Breast (MCF-7, MDA-MB) High / Absent High flux to RNA/DNA synthesis.Excellent contrast for breast imaging; no background interference.
Lung (NSCLC) High / Low Upregulated uptake under low-glucose conditions.[4]Alternative fuel source in hypoxic/glucose-deprived tumors.[4][5]
Brain (Glioma) High / Low High uptake.Superior to FDG due to lack of background neuronal uptake.
Liver (HCC) Low / High Decreased conversion to F1P compared to normal liver.Negative contrast imaging (Tumor appears "cold" vs "hot" normal liver).
Colon (CRC) Very High / High 2.5x higher mRNA expression vs mucosa.[6]High uptake, but intestinal background must be managed.

Critical Note on Liver Cancer: Unlike peripheral tumors, Hepatocellular Carcinoma (HCC) often downregulates Ketohexokinase (KHK). Therefore, healthy liver tissue rapidly metabolizes 13C-Fructose (high F1P signal), while HCC tissue shows a loss of metabolic signal. This is the inverse of the FDG signal pattern.

Experimental Protocols

Workflow: Hyperpolarized 13C-Fructose MRI

To measure real-time uptake and conversion to Fructose-1-Phosphate (F1P), Hyperpolarized (HP) 13C-MRI is the method of choice due to the long T1 relaxation time of the C2 hemiketal carbon (~16s).

Protocol Steps:
  • Sample Prep: Mix [2-13C]-D-Fructopyranose (4M) with trityl radical (15mM).

  • Polarization: Dynamic Nuclear Polarization (DNP) at 1.4K / 3.35 T for 60-90 mins.

  • Dissolution: Rapid dissolution in superheated buffer (PBS, pH 7.6) to final conc. of ~80mM.

  • Injection: Bolus injection into subject (tail vein for murine models) within 10s of dissolution.

  • Acquisition: 13C-CSI (Chemical Shift Imaging) or slice-selective spectroscopy.

    • Target Resonances: Fructose (C2) at ~99 ppm; Fructose-1-P (C2) at ~100-101 ppm.

ExperimentalWorkflow Prep 1. Preparation [2-13C]Fructose + Radical DNP 2. Hyperpolarization (DNP, 1.4K, 90 min) Prep->DNP Dissolution 3. Rapid Dissolution (PBS, pH 7.6) DNP->Dissolution Critical Timing Injection 4. In Vivo Injection (<10s dead time) Dissolution->Injection Acquisition 5. Data Acquisition (13C-MRI / Spectroscopy) Injection->Acquisition Analysis 6. Ratio Analysis (F1P / Total Fructose) Acquisition->Analysis

Figure 2: Workflow for Hyperpolarized 13C-Fructose Metabolic Imaging. Speed is critical between dissolution and injection to preserve polarization.

Flux Analysis (LC-MS) for In Vitro Validation

For validating mechanism in cell lines (e.g., Panc-1 vs HPDE6):

  • Culture: Incubate cells in media containing 5mM [U-13C6]-Fructose for 24-48h.

  • Extraction: Methanol/Water extraction of intracellular metabolites.

  • Analysis: LC-MS/MS targeting glycolytic and PPP intermediates.

  • Calculation: Determine Mass Isotopomer Distribution (MID).

    • Key Indicator: High labeling in Ribose-5-Phosphate (M+5) indicates non-oxidative PPP usage.

References

  • Keshari, K. R., et al. (2009). "Hyperpolarized [2-13C]-Fructose: A Hemiketal DNP Substrate for In Vivo Metabolic Imaging." Journal of the American Chemical Society. Link

  • Liu, H., et al. (2010). "Fructose Induces Transketolase Flux to Promote Pancreatic Cancer Growth." Cancer Research.[6] Link

  • Suwannakul, N., et al. (2022).[7] "Loss of the fructose transporter SLC2A5 inhibits cancer cell migration." Frontiers in Oncology. Link

  • Weng, Y., et al. (2018).[8] "GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling."[4] JCI Insight. Link

  • Tee, S. S., et al. (2023).[9] "[6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer." Scientific Reports.[9] Link

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking D-Fructopyranose-13C6 Purity Standards for Clinical Research

For researchers, scientists, and drug development professionals embarking on clinical studies involving metabolic pathways, the quality of stable isotope-labeled internal standards is paramount. This guide provides an in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals embarking on clinical studies involving metabolic pathways, the quality of stable isotope-labeled internal standards is paramount. This guide provides an in-depth technical comparison of D-Fructopyranose-13C6 purity standards, offering insights into the experimental validation necessary to ensure data integrity in clinical research.

The Critical Role of Purity in Metabolic Tracers

In clinical research, especially in metabolic studies, the introduction of any unintended variable can compromise the results. When using stable isotope-labeled compounds like D-Fructopyranose-13C6, two key purity aspects must be rigorously assessed:

  • Chemical Purity: This refers to the percentage of the compound that is in its specified chemical form, free from other organic or inorganic impurities.

  • Isotopic Purity (or Enrichment): This indicates the percentage of the molecule that is labeled with the desired stable isotope (in this case, 13C at all six carbon positions). The presence of unlabeled (M+0) or partially labeled molecules can dilute the signal and affect the accuracy of metabolic flux analysis.[3]

High chemical and isotopic purity are essential for minimizing interferences and ensuring that the observed metabolic fate is solely attributable to the labeled tracer.[4][5]

Comparative Analysis of Commercial D-Fructopyranose-13C6 Standards

To provide a practical comparison, this guide presents a summary of specifications from three leading suppliers of stable isotope-labeled compounds: Supplier A (based on Cambridge Isotope Laboratories data), Supplier B (based on Sigma-Aldrich data), and Supplier C (based on Omicron Biochemicals data). The data presented is derived from publicly available product information and represents typical purity levels.

Parameter Supplier A Supplier B Supplier C
Chemical Purity ≥98%≥99% (CP)Information not readily available
Isotopic Purity 99 atom % 13C99 atom % 13CInformation not readily available

Note: CP denotes "Chemically Pure." The specifications for Supplier C were not as readily available in the initial search and would require direct inquiry. For the purpose of this guide, we will focus on the comparison between Supplier A and Supplier B, who provide more comprehensive online documentation.

Experimental Protocols for Purity Verification

To independently verify the purity of D-Fructopyranose-13C6 standards, a multi-pronged analytical approach is necessary. The following protocols are designed to provide a robust assessment of both chemical and isotopic purity.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for assessing the chemical purity of non-volatile compounds like fructose. By separating the sample based on its affinity for a stationary phase, it allows for the quantification of the main component and any impurities.[6][7]

Experimental Workflow:

Caption: HPLC workflow for chemical purity analysis.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the D-Fructopyranose-13C6 standard.

    • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 75:25 v/v), to a final concentration of 1 mg/mL.[7]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A carbohydrate analysis column or an amino-bonded column (e.g., ZORBAX NH2) is recommended for optimal separation of sugars.[6][8]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is commonly used.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30-35 °C.[7]

    • Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable for detecting underivatized sugars.[6]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the chemical purity as the percentage of the main D-Fructopyranose-13C6 peak area relative to the total peak area.

Isotopic Purity and Enrichment Analysis by Mass Spectrometry (MS)

Rationale: Mass spectrometry is the definitive technique for determining the isotopic enrichment of a labeled compound. By measuring the mass-to-charge ratio of the ions, it can distinguish between molecules with different numbers of 13C atoms.[9]

Experimental Workflow:

Caption: LC-MS workflow for isotopic purity analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the D-Fructopyranose-13C6 standard in a solvent compatible with mass spectrometry, such as methanol or water with a small amount of formic acid.

  • LC-MS System and Conditions:

    • Liquid Chromatography: A simple isocratic flow can be used to introduce the sample into the mass spectrometer.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is preferred for accurate mass measurements.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is suitable for fructose.

    • Mass Analysis: Acquire full scan mass spectra over a relevant m/z range to include the unlabeled (M+0) and fully labeled (M+6) fructose ions.

  • Data Analysis:

    • Determine the relative intensities of the ion signals corresponding to the different isotopologues (M+0, M+1, M+2, M+3, M+4, M+5, and M+6).

    • Calculate the isotopic enrichment by dividing the intensity of the M+6 peak by the sum of the intensities of all isotopologues.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the same compound. It can also confirm the identity and structure of the molecule.[10][11][12]

Experimental Workflow:

Caption: qNMR workflow for purity assessment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh the D-Fructopyranose-13C6 standard and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the solids in a known volume of a deuterated solvent (e.g., D2O).

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity of the D-Fructopyranose-13C6 standard based on the integral ratios, the number of protons contributing to each signal, and the known purity of the internal standard.[11]

The Impact of Purity on Clinical Research Outcomes

The choice of a D-Fructopyranose-13C6 standard with suboptimal purity can have cascading effects on clinical research data. For instance, a lower-than-specified isotopic enrichment will lead to an underestimation of metabolic flux rates. Chemical impurities could potentially interfere with the analytical measurements or, more critically, have unintended biological effects in study participants.

Conclusion and Recommendations

For clinical research applications, it is imperative to select D-Fructopyranose-13C6 standards with the highest available chemical and isotopic purity. Based on the publicly available data, standards with a chemical purity of ≥99% and an isotopic enrichment of 99 atom % 13C are commercially available and should be prioritized.

Researchers are strongly encouraged to perform in-house validation of new batches of standards using the analytical methodologies outlined in this guide. This due diligence ensures the reliability and reproducibility of clinical research findings, ultimately contributing to the advancement of our understanding of metabolic diseases.

References

  • OIV. (n.d.). Determination of the 13C/12C isotope ratios of glucose, fructose, glycerol, ethanol in production of vitivinicultural origin by high-performance liquid chromatography coupled to isotope ratio mass spectrometry (Type-II-and-III). OIV. Retrieved from [Link]

  • OIV. (n.d.). Determination of the 13C/12C isotope ratios of glucose, fructose, glycerol and ethanol in products of vitivinicultural origin by high-performance liquid chromatography coupled to isotope ratio mass spectrometry. OIV. Retrieved from [Link]

  • Zain, N. M., et al. (2020). IDENTIFICATION AND QUANTIFICATION OF FRUCTOSE, GLUCOSE AND SUCROSE IN WATERMELON PEEL JUICE. Malaysian Journal of Analytical Sciences, 24(3), 356-364. Retrieved from [Link]

  • Gebril, H. M., et al. (2019). Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. Metabolic Brain Disease, 34(5), 1435-1449. Retrieved from [Link]

  • González, J., et al. (2000). Specific natural isotope profile studied by isotope ratio mass spectrometry (SNIP-IRMS): (13)C/(12)C ratios of fructose, glucose, and sucrose for improved detection of sugar addition to pineapple juices and concentrates. Journal of Agricultural and Food Chemistry, 48(4), 1145-1150. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Fructose 1,6 Bisphosphate on Newcrom B Column. Retrieved from [Link]

  • Li, Y., et al. (2019). Determination of Sugars in Molasses by HPLC Following Solid-Phase Extraction. Journal of Chromatographic Science, 57(9), 819-825. Retrieved from [Link]

  • Fan, T. W.-M., & Lane, A. N. (2016). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In Metabolomics (pp. 127-146). Humana Press. Retrieved from [Link]

  • Giraudeau, P. (2020). Establishment of the purity values of carbohydrate certified reference materials using quantitative nuclear magnetic resonance and mass balance approach. Journal of Pharmaceutical and Biomedical Analysis, 189, 113469. Retrieved from [Link]

  • Gopher, A., et al. (1990). Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. Proceedings of the National Academy of Sciences, 87(14), 5449-5453. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Godin, J.-P., et al. (2013). Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research. Journal of Chromatography A, 1290, 1-11. Retrieved from [Link]

  • Wolfe, R. R. (2012). The Impact of Stable Isotope Tracers on Metabolic Research. Journal of Nutrition, 142(4), 791S-797S. Retrieved from [Link]

  • Flenour, S., et al. (2011). Intrinsic ratios of glucose, fructose, glycerol and ethanol - C isotopic ratio determined by HPLC-co-IRMS. Food Chemistry, 127(4), 1851-1855. Retrieved from [Link]

  • Thürmann, M., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 32. Retrieved from [Link]

  • Chwa, J. W., et al. (2021). A roadmap for interpreting 13C metabolite labeling pattern from cells. Experimental & Molecular Medicine, 53(3), 327-338. Retrieved from [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS, 118(41), e2109867118. Retrieved from [Link]

  • Yang, Y.-S., et al. (2019). qNMR as a Tool for Determination of Six Common Sugars in Foods. Current Organic Chemistry, 23(18), 1968-1976. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Schwaiger, M., et al. (2022). Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line. Metabolites, 12(10), 969. Retrieved from [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved from [Link]

  • van der Nagel, B. C. H., et al. (2019). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 495, 278-284. Retrieved from [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS, 118(41), e2109867118. Retrieved from [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Retrieved from [Link]

  • Jiang, L., et al. (2017). Tracking of 13 C atoms from 13 C 6-glucose to 13 C-lactate through glycolysis in the P. yoelii-infected mouse red blood cells by NMR-based metabolic profiling. Malaria Journal, 16(1), 1-11. Retrieved from [Link]

Sources

Validation

Benchmarking D-Fructopyranose-13C6: Isotopic Fidelity in Enzyme Kinetics &amp; Metabolic Flux

Part 1: Executive Summary & Core Directive In the high-stakes arena of drug development and metabolic flux analysis (MFA), the choice of isotopic tracer is not merely a logistical detail—it is a determinant of data integ...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

In the high-stakes arena of drug development and metabolic flux analysis (MFA), the choice of isotopic tracer is not merely a logistical detail—it is a determinant of data integrity. D-Fructopyranose-13C6 (U-13C6 Fructose) represents the "Gold Standard" for tracing fructolytic pathways (fructolysis) because it offers a unique balance: it provides a distinct mass spectral signature (+6.02 Da) while exhibiting negligible Kinetic Isotope Effects (KIE) compared to deuterated alternatives.

This guide evaluates the isotopic effects of D-Fructopyranose-13C6 on enzyme kinetics, specifically targeting the rate-limiting enzyme Ketohexokinase (KHK) and Aldolase B . We compare its performance against positionally labeled (


) and deuterated (D) alternatives to demonstrate why U-13C6 is the superior choice for physiological flux modeling, while highlighting where it differs from mechanistic probes.
The "Silent" Tracer Hypothesis

The core value proposition of D-Fructopyranose-13C6 is its Isotopic Fidelity . Unlike deuterated fructose, which can significantly slow reaction rates (Primary KIE


), fully labeled 

fructose theoretically maintains near-native kinetics (

). This guide provides the protocol to experimentally validate this hypothesis, ensuring your metabolic models reflect true biology, not isotopic artifacts.

Part 2: Comparative Analysis – Selecting the Right Isotopologue

The following table contrasts D-Fructopyranose-13C6 with common alternatives in the context of enzyme kinetics and flux analysis.

Table 1: Performance Matrix of Fructose Isotopologues
FeatureD-Fructopyranose-13C6 (Universal) D-Fructose-1-13C (Positional) D-Fructose-6,6-d2 (Deuterated) Unlabeled Fructose (Natural)
Primary Application Metabolic Flux Analysis (MFA) , Global Pathway TracingMechanistic Enzymology , Bond Cleavage StudiesTransition State Analysis , Reaction MechanismBaseline Control
Mass Shift (

)
+6.0201 Da (Distinct, low background noise)+1.0034 Da (Prone to natural abundance overlap)+2.0141 DaN/A
Kinetic Isotope Effect (KIE) Negligible (

)
Low (

)
Significant (

)
Reference (1.0)
Detection Method LC-MS/MS, NMR (complex coupling)NMR (simplified), MSMS, NMRUV/Vis, Coupled Assays
Pathway Resolution High: Traces all carbon atoms into downstream metabolites (e.g., Lactate-13C3).Specific: Traces only C1 fate (e.g., DHAP vs. GA3P).Perturbed: May alter flux distribution due to KIE.None
Cost Efficiency ModerateHighModerateLow

Expert Insight: Use U-13C6 when you need to map the magnitude of flux through glycolysis vs. fructolysis without altering the system. Use Deuterated variants only when you want to probe the chemical mechanism (e.g., determining if C-H bond breakage is rate-limiting).

Part 3: Technical Deep Dive – The Isotope Effect Profile

To validate D-Fructopyranose-13C6 for drug development assays (e.g., KHK inhibitors), one must quantify its Heavy Atom Isotope Effect .

Theoretical Grounding

Kinetic Isotope Effects (KIE) arise from the difference in vibrational zero-point energy between light and heavy isotopologues.

  • Primary KIE: Involves breaking a bond to the isotope. For

    
    , the maximum theoretical KIE is 
    
    
    
    .
  • Secondary KIE: The isotope is adjacent to the reaction center. For U-13C6, all carbons are labeled, creating a cumulative "mass effect" (Moment of Inertia) rather than a bond-breaking effect.

In the reaction catalyzed by Ketohexokinase (KHK) :



The reaction involves phosphorous transfer to the O1 oxygen. No C-C or C-H bonds are broken. Therefore, D-Fructopyranose-13C6 should exhibit a Unity KIE (

)
, making it an ideal tracer.
Pathway Visualization

The following diagram illustrates the metabolic fate of U-13C6 Fructose and where KIEs might theoretically manifest.

Fructolysis_Pathway cluster_legend Legend Fructose D-Fructose (U-13C6) [Mass M+6] KHK Ketohexokinase (KHK) Rate Limiting Step Expected KIE: ~1.00 Fructose->KHK F1P Fructose-1-Phosphate [Mass M+6] ALDOB Aldolase B C3-C4 Cleavage Potential 13C KIE F1P->ALDOB DHAP DHAP [Mass M+3] GA Glyceraldehyde [Mass M+3] KHK->F1P Phosphorylation (No C-C break) ALDOB->DHAP Cleavage ALDOB->GA key1 Blue: Input Tracer key2 Green: Primary Metabolite key3 Yellow: Split Metabolites

Figure 1: Metabolic fate of U-13C6 Fructose. Note that KHK involves phosphorylation (no Carbon bond cleavage), predicting a negligible KIE, whereas Aldolase B involves C-C cleavage, where 13C effects might be slightly higher but still <1.05.

Part 4: Experimental Protocol – Competitive KIE Measurement

This protocol is designed to self-validate the use of D-Fructopyranose-13C6 by measuring its competitive KIE against unlabeled fructose using High-Resolution Mass Spectrometry (HRMS).

Objective

Determine the intermolecular competitive KIE (


 isotope effect) defined as:


Materials
  • Enzyme: Recombinant Human KHK-C (Sigma or equivalent), >95% purity.

  • Substrate A (Light): D-Fructose (Natural Abundance).

  • Substrate B (Heavy): D-Fructopyranose-13C6 (>99% enrichment).

  • Cofactors: ATP (10 mM), MgCl2 (5 mM).

  • Quenching Agent: Methanol/Acetonitrile (50:50) with 0.1% Formic Acid.

  • Analysis: LC-Orbitrap MS or Q-TOF.

Workflow Diagram

Experimental_Workflow Mix Substrate Mix 1:1 Light:Heavy (10mM Total) Reaction Enzyme Reaction KHK + ATP + Mg2+ 37°C, pH 7.4 Mix->Reaction Initiate Sampling Time Course Sampling (t=0, 5, 10, 15 min) Target <20% Conversion Reaction->Sampling Aliquot Quench Quench & Dilute MeOH/ACN Sampling->Quench Stop LCMS LC-HRMS Analysis Measure Ratio R (M+0 / M+6) Quench->LCMS Inject Calc Calculate KIE Eq: ln(1-f)/ln(1-f*R/R0) LCMS->Calc Data

Figure 2: Step-by-step workflow for Direct Competitive KIE Measurement.

Step-by-Step Methodology

1. Preparation of Substrate Mix (


): 
  • Prepare a stock solution containing exactly equimolar concentrations (e.g., 5 mM each) of Unlabeled Fructose and D-Fructopyranose-13C6.

  • Validation Step: Inject this mix into the LC-MS before adding enzyme to establish the baseline isotope ratio (

    
    ). This corrects for ionization efficiency differences, though they should be identical.
    

2. Enzyme Reaction:

  • Incubate the mix in reaction buffer (50 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl2, 5 mM ATP).

  • Initiate with KHK enzyme.

  • Critical Control: Run the reaction to low conversion (

    
    ) to minimize "pollution" of the substrate pool by reverse reactions (though KHK is largely irreversible).
    

3. Sampling & Quenching:

  • Take aliquots at 0, 2, 5, 10, and 15 minutes.

  • Immediately quench in cold MeOH/ACN to denature KHK.

4. LC-MS Analysis:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required to retain polar sugars.

  • Detection: Monitor ions for Fructose (M+0: 180.0634, M+6: 186.0835) and Fructose-1-Phosphate (M+0: 260.0297, M+6: 266.0499).

  • Data Point: Measure the ratio of product isotopologues (

    
    ) or the change in substrate ratio (
    
    
    
    ).

5. Calculation: Using the fractional conversion (


) and the change in ratio (

) of the substrate :

Note: If analyzing product ratios at low conversion,

.

Part 5: Data Interpretation & Expected Results

Simulated Data: U-13C6 vs. Deuterated

Below is a comparison of typical experimental data one would observe when benchmarking these isotopes.

ParameterD-Fructopyranose-13C6 D-Fructose-6,6-d2 Interpretation
Observed KIE (

)
1.002 ± 0.003 1.150 ± 0.020 13C6 is kinetically "invisible"; Deuterium slows the reaction.
Retention Time Shift None (Co-elutes)Slight shift (-0.1 min)Deuterium can alter chromatography; 13C does not.
MS Spectral Accuracy Perfect match to theoreticalPotential H/D exchange13C is non-exchangeable; D can be labile.
Why this matters for Drug Development:

If you are screening inhibitors for KHK (to treat fructose-induced metabolic syndrome), using a Deuterated substrate might artificially enhance the apparent potency of an inhibitor or alter the binding kinetics due to the KIE. D-Fructopyranose-13C6 ensures that the


 values you measure are relevant to the natural substrate.

References

  • Cleland, W. W. (2005). "The use of isotope effects to determine enzyme mechanisms."[1][2][3][4] Archives of Biochemistry and Biophysics. Link

  • Singleton, D. A., & Thomas, A. A. (1995). "High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance." Journal of the American Chemical Society.[4] Link

  • Hellerstein, M. K., & Neese, R. A. (1999). "Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations." American Journal of Physiology. Link

  • Jankowski, S. (2009).[5] "Application of NMR spectroscopy in Isotope Effects Studies." Annual Reports on NMR Spectroscopy. Link

  • Berti, P. J. (2023). "Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry." ChemRxiv. Link

Sources

Comparative

Comparative Guide: D-Fructopyranose-13C6 Synthesis Methods &amp; Performance

The following guide provides an in-depth technical comparison of D-Fructopyranose-13C6 tracers, focusing on synthesis origins, impurity profiles, and application suitability in metabolic flux analysis (MFA). Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of D-Fructopyranose-13C6 tracers, focusing on synthesis origins, impurity profiles, and application suitability in metabolic flux analysis (MFA).

Executive Summary

D-Fructopyranose-13C6 (U-13C6 Fructose) is a critical stable isotope tracer for dissecting hepatic metabolism, specifically distinguishing fructolysis from glycolysis. Unlike glucose, fructose bypasses the phosphofructokinase-1 (PFK-1) checkpoint, entering metabolism at the triose phosphate level. This distinct entry point makes the purity and synthesis origin of the tracer paramount; impurities like Glucose-13C6 or residual borates can skew flux calculations and toxicological data.

This guide compares the three dominant synthesis methodologies:

  • Enzymatic Isomerization (Standard): High isotopic precision, potential for glucose contamination.

  • Chemo-Enzymatic De Novo (High-Fidelity): Aldolase-driven, ultra-pure, high cost.

  • Biosynthetic Isolation (Natural): Algal/plant-derived, variable enrichment, lower cost.

Synthesis Methodologies: Technical Deep Dive

Method A: Enzymatic Isomerization (The Industry Standard)
  • Mechanism: Conversion of U-13C6 Glucose to Fructose using immobilized Glucose Isomerase (xylose isomerase).

  • Process: The reaction reaches an equilibrium (typically 42% Fructose / 58% Glucose).

  • Critical Separation Step: The mixture is separated using cation-exchange chromatography (Ca²⁺ form).

  • Risk Factor: Historically, borate buffers were used to complex fructose for separation. Modern "Borate-Free" protocols are essential for biological safety, as residual borate inhibits serine proteases and alters cell signaling.

Method B: Chemo-Enzymatic De Novo Synthesis
  • Mechanism: Uses Fructose-1,6-bisphosphate aldolase to condense two 13C3-labeled trioses (Dihydroxyacetone phosphate and Glyceraldehyde-3-phosphate).

  • Advantage: Zero background of Glucose-13C6. The synthesis builds the C6 skeleton from C3 units, ensuring no isomer contamination.

  • Pyranose Crystallization: This method often yields the highest purity

    
    -D-fructopyranose crystals due to the absence of interfering glucose isomers during the crystallization phase.
    
Method C: Biosynthetic Isolation
  • Mechanism: Hydrolysis of 13C-labeled polysaccharides (e.g., inulin or sucrose) from plants/algae grown in

    
    CO₂ chambers.
    
  • Drawback: Often results in lower isotopic enrichment (e.g., 98% vs. 99%+) due to dilution with atmospheric CO₂ leaks or seed carbon.

  • Impurity Profile: May contain trace plant glycosides or non-specific sugars.

Comparative Performance Analysis

FeatureEnzymatic Isomerization (Method A)Chemo-Enzymatic (Method B)Biosynthetic Isolation (Method C)
Isotopic Enrichment >99% (Dependent on Glucose precursor)>99% (High Fidelity)97-98% (Variable)
Chemical Purity >98% (Risk of Glucose residue)>99%95-98%
Pyranose Content (Solid) High (Crystalline)Very High (Crystalline)Variable (Amorphous/Syrup common)
Key Impurity 13C6-Glucose (<0.5%), Borate Residual Enzymes, PyruvateOther plant sugars, partially labeled isotopomers
Cost Efficiency High (Best Value)Low (Premium)Medium
Best Application General Metabolic Flux AnalysisStructural NMR, CrystallographyLarge-scale animal feeding studies

Experimental Validation Protocols

Protocol 1: Purity & Borate Assessment via qNMR
  • Objective: Quantify isotopic purity and detect residual borate (common in Method A).

  • Rationale: Standard HPLC often fails to resolve trace Glucose-13C6 from Fructose-13C6 efficiently.

    
    C-NMR provides structural certainty.
    

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of D-Fructopyranose-13C6 in 600 µL D₂O.

  • Internal Standard: Add 0.5 mg of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for shift referencing.

  • Acquisition (

    
    C): 
    
    • Frequency: 150 MHz+ (600 MHz instrument).

    • Scans: 256-512 (to detect <0.1% impurities).

    • Delay (D1): 5-10s (to allow full relaxation of quaternary carbons).

  • Acquisition (

    
    B): 
    
    • Run a specific

      
      B NMR scan to detect borate-sugar complexes (~ -10 to -20 ppm relative to BF₃·Et₂O).
      
  • Analysis:

    • Fructose: Look for characteristic anomeric signals:

      
      -pyranose (~98.6 ppm), 
      
      
      
      -furanose (~102 ppm),
      
      
      -furanose (~105 ppm).
    • Glucose Impurity: Check for

      
      -glucopyranose doublet at ~96.5 ppm.
      
    • Pass Criteria: Glucose signals < 1% integral of Fructose;

      
      B signal undetectable.
      
Protocol 2: LC-MS/MS Metabolic Flux Setup (Fructolysis Tracing)
  • Objective: Trace 13C incorporation into Acetyl-CoA and Citrate without glucose interference.

Step-by-Step Workflow:

  • Cell Culture: Seed HepG2 cells (hepatocytes) in glucose-free DMEM supplemented with 5 mM 13C6-Fructose .

  • Incubation: 1, 6, and 24 hours to reach isotopic steady state.

  • Quenching: Rapidly wash with ice-cold saline; quench with -80°C 80:20 Methanol:Water.

  • Extraction: Vortex, centrifuge (14,000 x g, 10 min), and collect supernatant.

  • LC-MS Analysis:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) - Amide column.

    • Mobile Phase: A: 20mM Ammonium Acetate (pH 9.0) / B: Acetonitrile.

    • Target: Monitor M+3 Pyruvate and M+2 Acetyl-CoA (indicating fructolysis route).

    • Control: Run a parallel 13C6-Glucose arm. If Method A tracer is impure (contains glucose), the flux ratios will deviate from the theoretical fructolysis-only model.

Visualization: Metabolic Pathways & Synthesis Logic

Diagram 1: Synthesis & Impurity Flow

Caption: Comparison of Enzymatic Isomerization vs. Chemo-Enzymatic routes, highlighting critical impurity introduction points (Glucose vs. Borate).

SynthesisComparison cluster_0 Method A: Enzymatic Isomerization cluster_1 Method B: Chemo-Enzymatic De Novo G13C 13C6-Glucose IsoEnz Glucose Isomerase G13C->IsoEnz Mix Mix: 42% Fru / 58% Glc IsoEnz->Mix Sep Cation Exchange (Ca2+ or Borate) Mix->Sep FruA 13C6-Fructose (Risk: Trace Glc/Borate) Sep->FruA Triose 13C3-DHAP + 13C3-G3P Aldolase Fructose-1,6-BP Aldolase Triose->Aldolase FBP Fructose-1,6-BP Aldolase->FBP Phos Phosphatase FBP->Phos FruB 13C6-Fructose (Zero Glc Background) Phos->FruB

Diagram 2: Fructolysis vs. Glycolysis Flux

Caption: Distinct metabolic entry points. 13C6-Fructose bypasses PFK-1, entering as Triose Phosphates, unlike Glucose.

MetabolicFlux Glc 13C6-Glucose G6P G6P Glc->G6P Hexokinase Fru 13C6-Fructose F1P Fructose-1-P Fru->F1P Fructokinase (Liver) F6P F6P G6P->F6P F16BP F-1,6-BP F6P->F16BP PFK-1 (Rate Limiting) DHAP DHAP F16BP->DHAP GAP GA3P F16BP->GAP F1P->DHAP Aldolase B F1P->GAP Triokinase DHAP->GAP Pyr Pyruvate GAP->Pyr Glycolysis

References

  • Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism. Link

  • Cambridge Isotope Laboratories. (2020).[1] "Stable Isotope-Labeled Carbohydrates: Synthesis and Applications." CIL Application Notes. Link

  • Hui, S., et al. (2017). "Glucose feeds the TCA cycle via circulating lactate." Nature. Link

  • Sigma-Aldrich. (2023). "Isomerization of Glucose to Fructose: Industrial Protocols." Technical Bulletin. Link

  • Buescher, J.M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link

Sources

Safety & Regulatory Compliance

Safety

D-Fructopyranose-13C6: Proper Disposal &amp; Lifecycle Management

Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Lab Managers, EHS Officers Executive Safety Summary Status: NON-HAZARDOUS / NON-RADIOACTIVE CAS No: 201595-65-5 (Generic Fructose: 57-48-7)...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Lab Managers, EHS Officers

Executive Safety Summary

Status: NON-HAZARDOUS / NON-RADIOACTIVE CAS No: 201595-65-5 (Generic Fructose: 57-48-7)

Before initiating any disposal protocol, it is imperative to correct a common laboratory misconception: D-Fructopyranose-13C6 is a stable isotope, not a radioisotope. It does not decay, emit radiation, or require a Nuclear Regulatory Commission (NRC) license for handling.

However, while the substance itself is benign, its disposal is strictly regulated by the matrix in which it resides (e.g., organic solvents, biological fluids). This guide prioritizes the "Context of Use" to determine the correct waste stream, ensuring compliance with EPA (RCRA) regulations and preventing unnecessary disposal costs.

The "Context is King" Decision Matrix

As a Senior Application Scientist, I often see labs default to expensive "Radioactive Waste" streams for 13C compounds out of fear. This is a financial error. Use the logic flow below to determine the correct, compliant path.

DisposalLogic Start Waste Source: D-Fructopyranose-13C6 Q1 Is the compound mixed with Biological Fluids? (Blood, Urine, Cell Culture) Start->Q1 Q2 Is it mixed with Organic Solvents? (LC-MS Eluent, MeOH, ACN) Q1->Q2 No BioWaste PROTOCOL B: Biohazard Waste (Autoclave/Incinerate) Q1->BioWaste Yes Q3 Is it Pure Substance (Unused Powder)? Q2->Q3 No ChemWaste PROTOCOL C: Chemical Waste (Halogenated/Non-Halogenated) Q2->ChemWaste Yes Inventory PROTOCOL A: Inventory Archive (Do Not Dispose) Q3->Inventory > 100mg Drain Sanitary Sewer (Strict Quantity Limits Apply) Q3->Drain Trace Residue Only

Figure 1: Operational logic flow for determining the correct waste stream based on the chemical matrix.

Detailed Operational Protocols
Protocol A: Pure Substance (Inventory Management)

Scenario: You have expired or excess dry powder. Scientific Rationale: Stable isotopes are chemically identical to their natural counterparts. Unlike radiolabels, they do not degrade over time into dangerous byproducts. "Expiration dates" on these products usually refer to QC re-test dates, not chemical degradation. Action:

  • Do Not Discard: If quantity >100mg, retain in -20°C storage.

  • Re-Validation: Perform a simple NMR or MS check to confirm purity. If the molecule is intact, it is valid for use.

  • Disposal (If absolutely necessary): If the sugar has absorbed moisture and degraded (turned into a sticky syrup), dissolve in water and flush down the sanitary sewer with copious water (See The Invisible Hazard below).

Protocol B: Biological Matrix (Metabolomics/Flux Analysis)

Scenario: The sugar was used in cell culture media or fed to animal models. Scientific Rationale: The hazard here is biological , not chemical. The 13C-Fructose is now a nutrient supporting potential bacterial growth. Action:

  • Segregation: Collect all media, cell lysates, or excreta in biohazard bags or liquid waste carboys.

  • Deactivation: Add bleach (final concentration 10%) or autoclave at 121°C for 20 minutes.

  • Disposal: Once deactivated, the liquid can often be poured down the drain (consult local EHS), and solids go to pathological waste incineration.

Protocol C: Chemical Solvent Mixtures (LC-MS Waste)

Scenario: The sugar is dissolved in Acetonitrile/Water or Methanol/Water post-analysis. Scientific Rationale: This is RCRA Hazardous Waste . The presence of organic solvents (Ignitability - D001) or toxic solvents (F-Listed waste) overrides the benign nature of the sugar. Action:

  • Classification: Determine if your solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, Acetonitrile).

  • Segregation:

    • Container A: Non-Halogenated Solvents + 13C-Fructose.

    • Container B: Halogenated Solvents + 13C-Fructose.

  • Labeling: Label clearly as "Hazardous Waste - Flammable." Do not label as "Radioactive" or "Isotope Waste" as this triggers expensive, incorrect disposal audits.

The Invisible Hazard: Biological Oxygen Demand (BOD)[1]

While D-Fructopyranose-13C6 is non-toxic, you cannot simply pour a 50g jar down the sink.

The Mechanism: When sugars enter the sewage system, bacteria rapidly consume them, consuming dissolved oxygen in the process. This spike in Biological Oxygen Demand (BOD) can:

  • Suffocate aquatic life at the discharge point.

  • Disrupt the bacterial balance in the local Publicly Owned Treatment Works (POTW).

Data Table: Disposal Limits

Parameter Limit (Typical) Consequence of Violation
BOD Limit 300 mg/L (Sewer) Fines from local municipality
Daily Limit < 1 kg (Sugar) Pipe clogging / Bacterial bloom

| pH Limit | 5.5 - 12.0 | Pipe corrosion (Not an issue for neutral sugar) |

Self-Validating Protocol: If you must dispose of an aqueous solution of 13C-Fructose:

  • Calculate the total mass of sugar.

  • Ensure the water flow is sufficient to dilute the concentration below 300 mg/L.

  • Rule of Thumb: Flush with water for 2 minutes before and 5 minutes after disposal to ensure no residue remains in the P-trap (which promotes mold growth).

References
  • Safety Data Sheet (SDS) - D-Fructose. Fisher Scientific.[1] (2023).[1][2] Provides hazard classification (Non-hazardous) and handling guidelines. [Link]

  • Resource Conservation and Recovery Act (RCRA) Orientation Manual. U.S. Environmental Protection Agency (EPA). (2014).[3] Defines hazardous waste characteristics (Ignitability for solvents). [Link][4]

  • Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Medical Center. Outlines BOD limits and prohibitions on drain disposal. [Link]

Sources

Handling

Mastering the Handling of D-Fructopyranose-13C6: A Guide to Safety and Operational Excellence

For Researchers, Scientists, and Drug Development Professionals In the pursuit of scientific advancement, the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for the handling of D-Fructopyranose-13C6, a non-hazardous, stable isotope-labeled compound. As your partners in research, we aim to build deep trust by delivering value that extends beyond the product itself, ensuring your work is both groundbreaking and safe.

Understanding D-Fructopyranose-13C6: A Benign but Valuable Tool

D-Fructopyranose-13C6 is a form of fructose where all six carbon atoms are the stable isotope carbon-13. Unlike radioactive isotopes, stable isotopes like ¹³C do not emit radiation and pose no radiological health risks, making them safe for a wide range of research applications.[1][2] Extensive studies have confirmed the safety of ¹³C-labeled compounds, precluding any discernible risk of toxicity.[3] The primary physical and chemical properties of D-Fructopyranose-13C6 are analogous to that of standard D-Fructose, which is classified as a non-hazardous substance.

The principal occupational health consideration when handling D-Fructopyranose-13C6, as with any fine powder, is the potential for dust inhalation and general contamination of the laboratory environment. Therefore, the following procedures are designed to mitigate these minimal risks and ensure a safe and clean workspace.

Personal Protective Equipment (PPE): Your First Line of Defense

While D-Fructopyranose-13C6 is non-hazardous, adherence to standard laboratory PPE protocols is mandatory to protect against dust exposure and to maintain good laboratory practice. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE.[4]

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from airborne dust particles.
Hand Protection Nitrile glovesPrevents contamination of the product and the user.
Body Protection Standard laboratory coatProtects clothing and skin from dust.
Respiratory Protection Generally not required for small quantitiesFor large-scale operations where significant dust may be generated, a NIOSH-approved respirator may be considered as part of a comprehensive safety assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Proper handling techniques are crucial to prevent the generation of dust and to ensure the accurate and efficient use of D-Fructopyranose-13C6.

Preparation and Weighing
  • Work Area Preparation : Ensure the weighing area, typically a balance enclosure, is clean and free of drafts.[5] Good laboratory housekeeping is essential for safety and to prevent cross-contamination.[6]

  • Use of Weighing Boats : Never weigh chemicals directly on the balance pan.[7] Use a weighing boat or creased weighing paper to contain the powder.[8][9][10]

  • Minimize Dust Generation : When transferring the powder from its container to the weighing boat, do so slowly and carefully. Avoid pouring from a height.[8] Use a spatula to gently scoop and transfer the powder.[9]

  • Enclosed Balance : Utilizing an enclosed balance can help contain any airborne particles.[8]

  • Static Control : For materials prone to static, an anti-static gun or ionizing bar can prevent the powder from clinging to surfaces and spilling.[5]

Transfer and Dissolution
  • Direct Transfer : If possible, transfer the weighed powder directly into the receiving vessel.[9]

  • Use of a Funnel : For vessels with narrow openings, use a powder funnel to prevent spillage.[9]

  • Rinsing : To ensure a quantitative transfer, especially for preparing solutions of known concentrations, rinse the weighing boat and funnel with a small amount of the solvent to be used in the experiment, and add the rinsate to the final solution.[11]

  • Container Closure : Keep the D-Fructopyranose-13C6 container tightly closed when not in use to prevent contamination and absorption of moisture.[8]

Handling_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_transfer Transfer & Dissolution cluster_cleanup Cleanup & Disposal prep_area Prepare Clean Weighing Area don_ppe Don Appropriate PPE weigh_boat Place Weighing Boat on Balance & Tare don_ppe->weigh_boat transfer_powder Carefully Transfer Powder to Boat weigh_boat->transfer_powder record_mass Record Mass transfer_powder->record_mass transfer_vessel Transfer Powder to Vessel (Use Funnel if Needed) record_mass->transfer_vessel rinse_boat Rinse Weighing Boat with Solvent transfer_vessel->rinse_boat dissolve Dissolve Powder in Solvent rinse_boat->dissolve clean_area Clean Work Area with Wet Wipe or HEPA Vacuum dissolve->clean_area dispose_waste Dispose of Waste in Designated Non-Hazardous Waste Bin clean_area->dispose_waste remove_ppe Remove and Dispose of/Clean PPE dispose_waste->remove_ppe

Safe Handling Workflow for D-Fructopyranose-13C6

Disposal Plan: Responsible and Simple

As a non-hazardous chemical, the disposal of D-Fructopyranose-13C6 and its empty containers is straightforward, but must be done in accordance with institutional and local regulations.

Solid Waste
  • Unused Product : Uncontaminated, unused D-Fructopyranose-13C6 should be collected in a clearly labeled, sealed container for non-hazardous solid chemical waste.[12]

  • Contaminated Materials : Items such as used weighing boats, contaminated gloves, and paper towels should also be disposed of in the designated non-hazardous solid waste stream.

Empty Containers
  • Ensure Empty : The container should be "RCRA empty," meaning that as much of the product as possible has been removed by normal means.[13]

  • Deface Label : The original product label should be defaced or removed to prevent confusion.[13]

  • Dispose : The empty, defaced container can typically be disposed of in the regular laboratory trash.[13]

Liquid Waste (Solutions)
  • Aqueous solutions of D-Fructopyranose-13C6 can generally be disposed of down the sanitary sewer, provided the solution's pH is between 5.5 and 9.5 and it does not contain any other hazardous materials.[14] Always consult your institution's specific guidelines for drain disposal.

By adhering to these protocols, you ensure a safe working environment and the integrity of your research. Our commitment is to empower your scientific journey with both high-quality products and the knowledge to use them safely and effectively.

References

  • Fiorotto, M. L., & Shulman, R. J. (2020). Stable isotopes: their use and safety in human nutrition studies. BioMed Central. Retrieved from [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Administration and Finance, University of Massachusetts. (n.d.). Recommendations Concerning Chemical Hygiene in Laboratories. Retrieved from [Link]

  • Dust Arrest. (2025, December 2). Controlling Dust in Laboratories and Research Facilities. Retrieved from [Link]

  • WorkSafe WA, Department of Commerce. (n.d.). Dust hazards in assay labs. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Lab Manager. (2024, December 30). Laboratory Housekeeping: Ensuring Safety, Efficiency, and Compliance. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods. Retrieved from [Link]

  • Reddit. (2019, May 25). The most fundamental of fundamentals - How do you weigh your stuff? Retrieved from [Link]

  • Kamat Lab, University of Notre Dame. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). 13C Labeled Compounds. Retrieved from [Link]

  • YouTube. (2023, May 13). How to Weigh Chemical Powders. Retrieved from [Link]

  • Unknown. (n.d.). Laboratory Weighing. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • PubMed Central. (2018, November 16). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Retrieved from [Link]

  • CIL Isotope Separations, LLC. (n.d.). 13C Metabolic Probes – Stable Isotopes. Retrieved from [Link]

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